molecular formula C10H11BrO4 B2373899 2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS No. 838814-43-0

2-Bromo-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B2373899
CAS No.: 838814-43-0
M. Wt: 275.098
InChI Key: PHUWTBULJBBFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethoxy-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO4 and its molecular weight is 275.098. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-ethoxy-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethoxy-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUWTBULJBBFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS 838814-43-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Introduction

2-Bromo-4-ethoxy-5-methoxybenzoic acid, bearing the CAS number 838814-43-0, is a polysubstituted aromatic carboxylic acid. As a functionalized building block, it holds significant potential for researchers, medicinal chemists, and materials scientists. The strategic placement of its bromo, ethoxy, methoxy, and carboxylic acid moieties offers a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[1] The carboxylic acid group provides a site for derivatization into esters, amides, and other functional groups, while the alkoxy groups modulate the electronic properties and lipophilicity of the molecule. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, potential applications, and essential safety information, designed to empower professionals in drug development and chemical research.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Bromo-4-ethoxy-5-methoxybenzoic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₄[2]
Molecular Weight 275.10 g/mol [2]
CAS Number 838814-43-0[2]
Appearance Solid (Predicted)
IUPAC Name 2-bromo-4-ethoxy-5-methoxybenzoic acid[2]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]

Note: Some properties are computed or predicted based on the chemical structure, as extensive experimental data is not publicly available.

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoic acid is scarce, a reliable synthetic route can be designed based on established methods for analogous substituted benzoic acids.[3][4][5] The proposed two-step pathway involves the oxidation of a substituted toluene precursor followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis begins with the oxidation of 2-bromo-4-ethoxy-5-methoxytoluene to form the corresponding benzoic acid. This transformation leverages a powerful oxidizing agent capable of converting an alkyl side chain to a carboxylic acid without cleaving the aromatic ring.

Synthesis_Pathway Start 4-Ethoxy-5-methoxytoluene Intermediate 4-Ethoxy-5-methoxybenzoic acid Start->Intermediate 1. KMnO₄, H₂O, Heat Product 2-Bromo-4-ethoxy-5-methoxybenzoic acid Intermediate->Product 2. Br₂, Acetic Acid

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Ethoxy-5-methoxytoluene

This protocol is adapted from established procedures for the oxidation of substituted toluenes using potassium permanganate (KMnO₄).[5][6] KMnO₄ is a robust and effective oxidizing agent for this transformation. The reaction is typically performed in an aqueous solution with heating to drive the reaction to completion.

  • Materials:

    • 4-Ethoxy-5-methoxytoluene

    • Potassium permanganate (KMnO₄)

    • Tetrabutylammonium bromide (Phase Transfer Catalyst)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a reaction flask, add 4-ethoxy-5-methoxytoluene (1.0 eq), water, and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

    • Heat the mixture to approximately 85-90 °C with vigorous stirring.

    • Slowly add potassium permanganate (approx. 3.0 eq) in portions, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

    • While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2-3.

    • The product, 4-ethoxy-5-methoxybenzoic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination of 4-Ethoxy-5-methoxybenzoic acid

This electrophilic aromatic substitution is guided by the activating, ortho-, para-directing ethoxy and methoxy groups. The bromine will preferentially add to the C2 position, which is ortho to the ethoxy group and meta to the carboxylic acid. Acetic acid is a common solvent for such reactions.[7][8]

  • Materials:

    • 4-Ethoxy-5-methoxybenzoic acid (from Step 1)

    • Bromine (Br₂)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the 4-ethoxy-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a reaction flask equipped with a dropping funnel.

    • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the mixture at room temperature with stirring.

    • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Spectral Analysis and Characterization

Structural elucidation of the final compound is critical. While a public spectral database for this specific molecule is not available, its characteristic spectral data can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

Spectral DataExpected Characteristics
¹H NMR - Aromatic Protons: Two singlets between δ 6.5-7.5 ppm.- Carboxylic Acid Proton: A broad singlet > δ 10 ppm.- Ethoxy Group: A quartet (~4.1 ppm, 2H) and a triplet (~1.4 ppm, 3H).- Methoxy Group: A singlet around δ 3.9 ppm (3H).
¹³C NMR - Carbonyl Carbon: δ 165-170 ppm.- Aromatic Carbons: 6 signals between δ 110-160 ppm.- Ethoxy Carbons: ~δ 64 ppm (-OCH₂-) and ~δ 15 ppm (-CH₃).- Methoxy Carbon: ~δ 56 ppm.
Mass Spec (MS) - Molecular Ion: Isotopic peaks at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br) in a ~1:1 ratio.
Infrared (IR) - O-H stretch (acid): Broad band at 2500-3300 cm⁻¹.- C=O stretch (acid): ~1700 cm⁻¹.- C-O stretch (ethers): ~1250-1000 cm⁻¹.- Aromatic C=C stretch: ~1600, 1475 cm⁻¹.

Applications in Research and Drug Development

The true value of 2-Bromo-4-ethoxy-5-methoxybenzoic acid lies in its utility as a versatile chemical intermediate.[6] Its distinct functional groups can be independently or sequentially modified to generate a library of complex derivatives for various applications.

  • Pharmaceutical Synthesis: Substituted benzoic acids are common fragments in many pharmacologically active molecules.[12] This compound can serve as a starting point for the synthesis of novel therapeutic agents. The bromo-substituent is particularly valuable for creating carbon-carbon bonds via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a powerful strategy for assembling the core scaffolds of drug candidates.[1]

  • Materials Science: Aryl halides and benzoic acids are precursor molecules in the development of organic materials, including those for organic light-emitting diodes (OLEDs) and other electronic applications.[1] The specific substitution pattern can be used to fine-tune the electronic and photophysical properties of these materials.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often involves the use of halogenated aromatic intermediates.

Workflow of Synthetic Utility

The following diagram illustrates the key reactive sites and potential transformations of the title compound, highlighting its versatility as a synthetic building block.

Synthetic_Utility Core 2-Bromo-4-ethoxy-5-methoxybenzoic acid Amide Amide Formation Core->Amide -COOH → -CONR₂ Ester Esterification Core->Ester -COOH → -COOR AcidChloride Acid Chloride Formation Core->AcidChloride -COOH → -COCl Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Core->Suzuki -Br → -Aryl/Vinyl Heck Heck Reaction (Alkenes) Core->Heck -Br → -Alkene Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald -Br → -NR₂ / -OR

Caption: Potential synthetic transformations of the core molecule.

Safety and Handling

Handling 2-Bromo-4-ethoxy-5-methoxybenzoic acid requires adherence to standard laboratory safety protocols. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.[13][14]

Hazard CategoryPrecautionary Measures
Health Hazards Causes skin irritation.[15] Causes serious eye irritation.[14][15] May cause respiratory irritation.[15]
Handling Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[14] Wash hands thoroughly after handling.[13][14] Use only in a well-ventilated area.[13][14]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[15]- Skin Protection: Wear protective gloves and a lab coat.[15]- Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
Storage Keep container tightly closed.[14] Store in a cool, dry, and well-ventilated place.[14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • A continuous flow reactor and process for synthesis of substituted benzoic acid. (n.d.). Google Patents.
  • Process for preparing substituted benzoic acid. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (n.d.). Benchchem.
  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (n.d.). RSC Publishing.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
  • An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. (n.d.). Benchchem.
  • 2-Bromo-5-hydroxybenzoic acid. (n.d.). AK Scientific, Inc.
  • 2-Bromo-4-methoxy-5-nitrobenzoic acid | 126491-49-4. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET. (2009, August 6).
  • 2-Bromo-4-ethoxy-5-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, August 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2015, March 4). Fisher Scientific.
  • Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (n.d.). Benchchem.
  • 2-Bromo-5-methoxybenzoic acid, min. 98%. (n.d.). Strem.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com.
  • 2-Amino-5-bromo-4-methoxy benzoic acid | CAS No. 169045-04-9. (n.d.). Clearsynth.
  • SAFETY DATA SHEET. (2022, May 17). Apollo Scientific.
  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.
  • Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Supplementary Information. (n.d.). Beilstein Journals.
  • 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. (n.d.). Sigma-Aldrich.
  • Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.).
  • 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7. (2025, July 4). ChemicalBook.
  • 2-bromo-5-hydroxy-4-methoxybenzoic acid. (2024, March 12).
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).

Sources

2-Bromo-4-ethoxy-5-methoxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Application in Kinase Inhibitor Design[1]

Executive Summary & Chemical Identity

2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 838814-43-0) is a highly functionalized aromatic building block.[1] It serves as a critical "ortho-bromo acid" scaffold, a structural motif privileged in medicinal chemistry for the synthesis of bicyclic heterocycles—most notably quinazolines , quinazolinones , and isoindolinones .

These heterocycles are the pharmacophores for a vast class of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. The specific 4-ethoxy-5-methoxy substitution pattern modulates lipophilicity and metabolic stability compared to the more common dimethoxy analogs (e.g., the precursors to Gefitinib or Erlotinib).

Chemical Identity Data
PropertySpecification
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzoic acid
CAS Number 838814-43-0
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
SMILES CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC
LogP (Predicted) ~2.4 (Moderate Lipophilicity)
pKa (Predicted) ~2.8 (Acidic proton of COOH)
Appearance Off-white to pale yellow crystalline solid
Structural Analysis & Reactivity Profile

The molecule's utility stems from its three distinct reactive handles, allowing for orthogonal functionalization:

  • Carboxylic Acid (C1): Serves as the electrophile for cyclization reactions (e.g., with amidines or ureas) or can be converted to esters/amides.

  • Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

    
    ) after activation.
    
  • Alkoxy Pattern (C4/C5): The electron-donating ethoxy and methoxy groups activate the ring, influencing the electronics of the resulting pharmacophore. The ethoxy group at C4 often protrudes into the solvent-exposed region of kinase binding pockets, improving solubility or binding affinity.

Synthesis Protocol: The "Vanillic Route"

While commercial supplies exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust pathway proceeds via the bromination of ethyl vanillic acid (3-methoxy-4-ethoxybenzoic acid).

Mechanistic Rationale

Direct bromination of the benzoic acid precursor relies on the directing effects of the substituents.

  • COOH (C1): Moderate deactivator, meta-director.

  • OMe (C3) & OEt (C4): Strong activators, ortho/para-directors.

The position para to the C3-methoxy group (C6) is electronically favored and sterically accessible. Bromination at C6 yields the target molecule (which is re-numbered to C2 upon product formation).

Step-by-Step Methodology

Starting Material: 3-Methoxy-4-ethoxybenzoic acid (CAS: 114-05-6).

Step 1: Bromination

  • Dissolution: Dissolve 10.0 g (51 mmol) of 3-methoxy-4-ethoxybenzoic acid in 100 mL of Glacial Acetic Acid (AcOH).

    • Why AcOH? It polarizes the Br-Br bond, enhancing electrophilicity without requiring strong Lewis acids that might demethylate the ether.

  • Addition: Add a solution of Bromine (Br₂, 2.9 mL, 56 mmol, 1.1 eq) in 20 mL AcOH dropwise over 30 minutes at room temperature.

    • Control: Maintain temperature <30°C to prevent over-bromination.

  • Reaction: Stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a slightly less polar product.
    
  • Quench & Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove residual acid and bromine.
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Yield: Typically 85–92%. Validation (¹H NMR in DMSO-d₆): Look for two aromatic singlets. The absence of ortho or meta coupling (J values) confirms the para arrangement of the protons (positions 3 and 6 on the product ring), confirming the 2,4,5-substitution pattern.

Downstream Applications: Kinase Inhibitor Scaffolds

The primary utility of 2-bromo-4-ethoxy-5-methoxybenzoic acid is as a precursor to Quinazoline-4(3H)-ones and Quinazolines , which are ubiquitous in cancer therapeutics (e.g., Vandetanib analogs).

Workflow: Conversion to Quinazoline Core
  • Amidation: Reaction with formamide or urea at high temperature (

    
    C) cyclizes the carboxylic acid and the adjacent bromide (via an intermediate amide) to form the quinazolinone.
    
    • Note: Often requires conversion to the primary amide or acid chloride first.

  • Chlorination: Treatment of the quinazolinone with

    
     yields the 4-chloroquinazoline .
    
  • SNAr Coupling: The 4-chloro species reacts with anilines (e.g., 3-chloro-4-fluoroaniline) to generate the final kinase inhibitor.

Visualization of Chemical Logic

The following diagram illustrates the synthesis and downstream transformation logic.

ChemicalPathway Start Vanillic Acid (4-OH, 3-OMe) Intermediate1 Ethyl Vanillate (4-OEt, 3-OMe) Start->Intermediate1 EtBr, K2CO3 (Ethylation) Target 2-Bromo-4-ethoxy-5-methoxy Benzoic Acid (CAS: 838814-43-0) Intermediate1->Target Br2, AcOH (Electrophilic Subst.) Quinazolinone Quinazolin-4(3H)-one Scaffold Target->Quinazolinone Formamide, 180°C (Cyclization) Drug EGFR/VEGFR Inhibitor Quinazolinone->Drug 1. POCl3 2. Aniline subst.

Figure 1: Synthetic pathway from Vanillic Acid to Kinase Inhibitor pharmacophores.

Safety & Handling Protocol

Hazard Class: Irritant (Skin/Eye), potentially Corrosive.

  • PPE: Nitrile gloves (0.11 mm minimum) and safety goggles are mandatory. The compound is an aryl bromide and may possess sensitizing properties.

  • Inhalation: Handle in a fume hood. Benzoic acid derivatives can be irritating to mucous membranes.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Light sensitive (bromide degradation); use amber vials.

References
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CID 2240834). National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information: Synthesis of brominated phenol derivatives. Retrieved from [Link]

Sources

PubChem CID 2240834 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of PubChem CID 2240834 (2-Bromo-4-ethoxy-5-methoxybenzoic acid), structured for researchers and drug development professionals.

2-Bromo-4-ethoxy-5-methoxybenzoic Acid: A Strategic Scaffold for Medicinal Chemistry[1]

Executive Summary

PubChem CID 2240834 , chemically identified as 2-Bromo-4-ethoxy-5-methoxybenzoic acid , is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its structure features a tetrasubstituted benzene ring incorporating a carboxylic acid, an aryl bromide, and two distinct alkoxy groups (ethoxy and methoxy).[1]

This unique substitution pattern makes it a versatile "orthogonally reactive" scaffold.[1] The aryl bromide serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid facilitates amide bond formation or esterification.[1] The specific arrangement of the alkoxy groups at positions 4 and 5 modulates the electronic density of the ring, often critical for optimizing the pharmacokinetics (PK) and binding affinity of downstream drug candidates.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The precise molecular weight and formula are critical for stoichiometric calculations in library synthesis and for mass spectrometric identification.[1]

2.1 Core Identifiers
PropertyValueNotes
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzoic acidOfficial nomenclature
Common Name CID 2240834PubChem Identifier
CAS Registry Number 838814-43-0Key for vendor sourcing
SMILES CCOC1=C(C=C(C(=C1)Br)C(=O)O)OCFor chemoinformatics
InChI Key PHUWTBULJBBFQK-UHFFFAOYSA-NUnique hash identifier
2.2 Quantitative Chemical Data
MetricValueTechnical Context
Molecular Formula C₁₀H₁₁BrO₄ Essential for elemental analysis validation.[1]
Average Molecular Weight 275.10 g/mol Used for molarity calculations in synthesis.[1]
Monoisotopic Mass 273.9841 Da (^79Br)Critical for High-Res Mass Spec (HRMS).[1]
Isotopic Pattern ~1:1 ratio (274:276)Due to natural abundance of ^79Br and ^81Br.[1]
Heavy Atom Count 15Non-hydrogen atoms.[1]
CLogP (Predicted) ~2.3 - 2.8Indicates moderate lipophilicity; suitable for oral drug scaffolds.[1]
Synthetic Utility & Mechanism of Action[1]

As a Senior Application Scientist, it is crucial to understand why this molecule is selected for synthesis. It acts as a bifunctional core that allows for the rapid generation of molecular diversity.[1]

3.1 Chemoselectivity Profile

The molecule possesses two primary reactive centers that can be addressed sequentially:[1]

  • Site A (Carboxylic Acid): Reacts with amines or alcohols.[1] Typically engaged first to anchor the molecule to a resin or a core scaffold.[1]

  • Site B (Aryl Bromide): A latent reactive handle.[1] Once the acid is derivatized, the bromide undergoes Pd-catalyzed coupling to introduce biaryl diversity.[1]

3.2 Visualization of Synthetic Logic

The following diagram illustrates the "Divergent Synthesis Strategy" employing CID 2240834.

G CID2240834 CID 2240834 (Scaffold) Amide Intermediate A (Amide Formation) CID2240834->Amide 1. R-NH2, HATU (Acid Activation) Heterocycle Fused Heterocycle (e.g., Quinazolinone) CID2240834->Heterocycle Alt Route: Cyclization w/ Urea or Amidine Biaryl Target Molecule (Biaryl System) Amide->Biaryl 2. Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling)

Figure 1: Strategic application of CID 2240834 in generating chemical libraries. The scaffold supports both linear extension (Suzuki coupling) and cyclization (heterocycle formation).[1]

Experimental Protocols

Reliable data depends on rigorous sample preparation.[1] The following protocols are designed to ensure reproducibility when handling CID 2240834.

4.1 Protocol: Structural Verification via ^1H-NMR

Objective: Confirm the regiochemistry of the ethoxy and methoxy groups.[1] Solvent: DMSO-d₆ (Preferred due to carboxylic acid solubility).[1]

  • Sample Prep: Dissolve 10 mg of CID 2240834 in 0.6 mL DMSO-d₆.

  • Acquisition: Run at 400 MHz or higher.

  • Key Diagnostic Signals:

    • δ ~12-13 ppm (br s, 1H): Carboxylic acid proton (may be broad/invisible if wet).[1]

    • δ ~7.0 - 7.5 ppm (s, 1H each): Two distinct aromatic singlets (para to each other).[1] This confirms the 2,4,5-substitution pattern.[1]

    • δ ~4.1 ppm (q, 2H): Methylene of the ethoxy group.[1]

    • δ ~3.8 ppm (s, 3H): Methoxy group.[1]

    • δ ~1.3 ppm (t, 3H): Methyl of the ethoxy group.[1]

4.2 Protocol: Purity Check via LC-MS

Objective: Determine purity and confirm monoisotopic mass.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI (+) Mass Spec.[1]

  • Expected Result: A single peak at retention time ~5-6 min. Mass spectrum should show a characteristic "doublet" pattern for the parent ion

    
     at 275/277 m/z  (due to Br isotopes).[1]
    
Biological Context & Applications[1][2]

While CID 2240834 is primarily a chemical intermediate, its substructures are relevant in pharmacology.[1]

  • Pharmacophore Relevance: The 4-alkoxy-3-methoxybenzoic acid motif (vanillic acid derivative) is a common scaffold in kinase inhibitors and anti-inflammatory agents.[1]

  • Metabolic Stability: The replacement of a hydrogen with a bromine atom (at C2) blocks metabolic oxidation at that position, potentially increasing the half-life of drugs derived from this scaffold compared to their non-brominated analogs.[1]

  • Solubility: The presence of the carboxylic acid allows for salt formation (e.g., sodium or potassium salts), significantly improving aqueous solubility for initial biological assays.[1]

Workflow: From Scaffold to Lead

The following diagram outlines the logical flow of using this compound in a Hit-to-Lead campaign.

Workflow Sourcing 1. Sourcing/Synthesis (CID 2240834) QC 2. Quality Control (LCMS & NMR Validation) Sourcing->QC Verify Purity >98% Deriv 3. Library Generation (Amide Coupling) QC->Deriv Pass Screen 4. Biological Screening (Kinase/Receptor Assay) Deriv->Screen Test Activity Opt 5. Lead Optimization (Suzuki Coupling at Br) Screen->Opt Active Hits Opt->Deriv Iterate SAR

Figure 2: Operational workflow for integrating CID 2240834 into a drug discovery pipeline.

Safety & Handling (MSDS Summary)

As a halogenated benzoic acid derivative, standard laboratory safety protocols apply.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use within a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (brominated compounds can degrade under intense UV light).[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2240834, 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational context for aryl bromide utility).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context for amide coupling and scaffold use).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 2-Bromo-4-ethoxy-5-methoxybenzoic acid presents a "perfect storm" of synthetic challenges: ortho-steric hindrance combined with a free carboxylic acid . Standard protocols using tetrakis(triphenylphosphine)palladium(0) (


) often fail due to slow oxidative addition and catalyst poisoning by the carboxylate.

This guide details a High-Performance Direct Coupling Protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to facilitate the reaction without prior esterification. A secondary Protection-Deprotection Strategy is provided as a robust fallback for scale-up scenarios where purification of the free acid product proves difficult.

Substrate Analysis & Critical Challenges

The Substrate

Molecule: 2-Bromo-4-ethoxy-5-methoxybenzoic acid Properties:

  • Electronic: Electron-rich ring (ethoxy/methoxy groups) reduces the electrophilicity of the C-Br bond, slowing oxidative addition.

  • Steric: The C-2 bromine is flanked by the bulky carboxylic acid (C-1) and the ethoxy group (C-4 is meta, but the overall ring is crowded).

  • Solubility: Poor in non-polar solvents; forms salts in basic media.

Failure Modes in Standard Conditions
Failure ModeMechanismConsequence
Protodehalogenation Replacement of Br with H instead of the aryl group.Formation of 4-ethoxy-5-methoxybenzoic acid (impurity).
Catalyst Poisoning Carboxylate (

) binds tightly to Pd(II), displacing ligands.
Formation of "Palladium Black" and reaction stall.[1]
Incomplete Conversion Steric bulk prevents the transmetallation step.Recovery of starting material.

Protocol A: Direct Coupling (Recommended)

This method utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand specifically designed to create a bulky, electron-rich Pd species that accelerates oxidative addition into hindered aryl halides and resists deactivation.

Reagents & Materials
  • Catalyst Source: Palladium(II) Acetate (

    
    ) [CAS: 3375-31-3]
    
  • Ligand: SPhos [CAS: 657408-07-6]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio).[1]

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended):

    • In a vial, mix

      
       (2 mol%) and SPhos (4 mol%) in dry 1,4-dioxane. Stir at RT for 15 mins until the solution turns from orange to yellow/pale red. Note: Pre-generating the active L-Pd(0) species reduces induction time.
      
  • Reaction Assembly:

    • To a reaction vessel (Schlenk tube or microwave vial), add:

      • 2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

      • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

      • 
         (3.0 equiv)[1]
        
    • Critical: The excess base is required to neutralize the carboxylic acid (1 eq) and activate the boronic acid (2 eq).

  • Degassing:

    • Seal the vessel and cycle Vacuum/Argon (3x).

    • Inject the Dioxane/Water solvent mixture (degassed).[1]

    • Inject the Catalyst/Ligand solution.

  • Execution:

    • Heat to 80–100°C .[1] Vigorous stirring is essential as the reaction becomes biphasic/slurry.

    • Monitor by HPLC/UPLC after 2 hours.

    • Endpoint: Consumption of aryl bromide < 2%.[2][3]

  • Workup (Specific for Free Acids):

    • Cool to room temperature.[1]

    • Dilute with water (dissolves the product salt).

    • Wash with Ethyl Acetate (removes non-polar impurities, ligand oxide, and unreacted boronic acid). Discard organic layer.

    • Acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate.

    • Extract the acidified aqueous layer with Ethyl Acetate or DCM.

    • Dry over

      
      , filter, and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where SPhos overcomes the specific energy barriers presented by this substrate.

SuzukiMechanism cluster_challenges Substrate Specific Challenges Pd0 Active Catalyst [L-Pd(0)] (SPhos-Pd) OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Rings) Pd inserts into C-Br Pd0->OxAdd + Substrate (Ar-Br) Int1 Pd(II) Intermediate (C-Pd-Br) Stabilized by SPhos Bulk OxAdd->Int1 TransMet Transmetallation Exchange of Br for Aryl group Int1->TransMet BaseStep Base Activation (K3PO4) 1. Neutralizes -COOH 2. Activates Boronic Acid BaseStep->TransMet Generates Boronate RedElim Reductive Elimination Product Release Regenerates Pd(0) TransMet->RedElim Biaryl-Pd-L Complex RedElim->Pd0 Cycle Completes Warning1 Free -COOH can poison Pd without bulky ligands Warning1->Int1 Warning2 Ortho-ethoxy group hinders approach Warning2->OxAdd

Caption: Catalytic cycle emphasizing the role of SPhos in stabilizing the Pd(II) intermediate against carboxylate poisoning and facilitating oxidative addition despite ortho-steric hindrance.

Optimization & Troubleshooting

Optimization Matrix

If the standard SPhos protocol yields <60%, adjust the following parameters sequentially:

ParameterAdjustmentRationale
Ligand Switch to XPhos XPhos is even bulkier than SPhos and often superior for extremely hindered substrates.
Base Switch to

Cesium has a larger cation radius, improving solubility in organic solvents and increasing carbonate basicity.
Solvent n-Butanol Protic solvents can sometimes facilitate proton transfer steps, though they risk protodehalogenation.
Temp Increase to 110°C Requires a sealed pressure vial (microwave or pressure tube).
Troubleshooting "The Black Metal"

If the reaction turns black immediately (Pd precipitation):

  • Oxygen Leak: The SPhos-Pd complex is air-sensitive. Check seals.

  • Insufficient Ligand: Increase Ligand:Pd ratio from 2:1 to 3:1.

  • Acid Poisoning: Ensure the acid is fully deprotonated. Pre-stir the substrate with base for 10 mins before adding catalyst.

Protocol B: Protection-Deprotection (The "Safe" Route)

If direct coupling fails or yields inseparable impurities, convert the acid to an ester.

  • Esterification: Reflux substrate in MeOH with catalytic

    
     (Fischer Esterification) to form Methyl 2-bromo-4-ethoxy-5-methoxybenzoate .
    
  • Coupling: Run the Suzuki coupling using standard conditions (

    
     / Toluene / 
    
    
    
    ). The ester eliminates catalyst poisoning risks.
  • Hydrolysis: Saponify the ester using LiOH in THF/Water to return the free acid.

Note: This adds two steps but guarantees higher purity profiles for GMP campaigns.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[4] Link

    • Foundational work on SPhos/XPhos ligands for hindered substr
  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arenecarboxylic acids." Organic Letters. Link

    • Discusses the interaction of carboxylic acids with Palladium c
  • Sigma-Aldrich (Merck). "SPhos Pd G2: Application in Suzuki-Miyaura coupling." Technical Application Note. Link

    • Commercial protocol for second-generation Buchwald prec
  • BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." Technical Guide. Link

    • Specific troubleshooting for halo-benzoic acid substr

Sources

Technical Application Note: Esterification Protocols for 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The esterification of 2-Bromo-4-ethoxy-5-methoxybenzoic acid presents a classic challenge in organic synthesis: the convergence of steric hindrance and electronic deactivation .

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the carbonyl carbon. This inhibits the approach of nucleophiles (alcohols) during standard Fischer esterification, often necessitating prolonged reaction times or harsh conditions.

  • Electronic Effects: The electron-donating alkoxy groups (4-ethoxy and 5-methoxy) increase the electron density of the aromatic ring. Through resonance, this electron density is donated to the carbonyl group, rendering the carbonyl carbon less electrophilic and further reducing its reactivity toward nucleophilic attack.

Consequently, standard equilibrium-driven methods (Fischer esterification) often suffer from incomplete conversion. This guide prioritizes irreversible activation pathways (Acid Chloride and Alkylation) to ensure high yields and purity, while retaining the acid-catalyzed route for specific scalability scenarios.

Method Selection Matrix
FeatureMethod A: Acyl Chloride Activation Method B: Nucleophilic Alkylation Method C: Fischer Esterification
Mechanism Nucleophilic Acyl Substitution (Activated)SN2 DisplacementEquilibrium-driven Acyl Substitution
Steric Sensitivity Low (Activation overcomes sterics)Very Low (Reaction occurs at alkyl halide)High (Slow kinetics)
Reaction Time 2–4 Hours2–6 Hours24–48 Hours
Yield Potential >95%>95%70–85%
Scalability HighModerate (Reagent cost)High (Low cost)
Recommendation Primary Protocol Best for Small Scale/Lab Legacy/Bulk Only

Experimental Protocols

Protocol A: Acyl Chloride Activation (Primary Recommendation)

Rationale: Converting the carboxylic acid to an acid chloride (using Thionyl Chloride or Oxalyl Chloride) generates a highly reactive electrophile that readily couples with alcohols, bypassing the low electrophilicity induced by the alkoxy groups.

Reagents & Materials
  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂, 1.5–2.0 equiv) or Oxalyl Chloride ((COCl)₂, 1.2 equiv)

  • Catalyst: DMF (Dimethylformamide, 2–3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Nucleophile: Methanol or Ethanol (excess)

  • Base (Optional): Triethylamine (Et₃N) or Pyridine (to scavenge HCl)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂ or Ar).

  • Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (5–10 mL per gram of substrate).

  • Activation:

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

    • Add Thionyl Chloride dropwise at 0°C.

    • Note: Gas evolution (SO₂/HCl) will occur. Ensure proper venting through a scrubber.

  • Reflux: Warm to room temperature, then heat to mild reflux (40°C for DCM, 80°C for Toluene) for 2 hours. Monitor conversion to acid chloride by quenching a tailored aliquot with MeOH and checking TLC/HPLC.

  • Evaporation (Critical): Remove solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene twice to remove trace thionyl chloride. Failure to remove SOCl₂ can lead to side reactions.

  • Esterification:

    • Redissolve the crude acid chloride residue in anhydrous DCM.

    • Cool to 0°C.[1]

    • Add the alcohol (MeOH or EtOH, 5–10 equiv) and Et₃N (1.1 equiv) dropwise.

  • Workup: Stir for 1 hour. Quench with water.[2][3] Wash organic layer with sat.[1][4] NaHCO₃ (to remove unreacted acid) and Brine.[4] Dry over Na₂SO₄ and concentrate.

Protocol B: Nucleophilic Alkylation (Base-Promoted)

Rationale: This method utilizes the carboxylate anion as a nucleophile to attack an alkyl halide. Since the reaction site is the unhindered alkyl halide (e.g., Methyl Iodide), the steric hindrance of the ortho-bromo group on the benzoate is irrelevant.

Reagents & Materials
  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2–1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology
  • Solvation: Dissolve the carboxylic acid in DMF (5 mL/g).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15–30 minutes to generate the carboxylate anion. The mixture will appear as a suspension.

  • Alkylation: Add Methyl Iodide (or Ethyl Iodide) dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.

  • Reaction: Stir at room temperature (20–25°C) for 4–6 hours.

    • Optimization: If reaction is slow, heat to 50°C. Do not exceed 60°C to prevent ether cleavage or polymerization.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[4]

    • Wash copiously with water (3x) to remove DMF.

    • Wash with Brine, dry over MgSO₄, and concentrate.[4]

  • Purification: Usually yields pure product. If necessary, recrystallize from Hexanes/EtOAc.

Protocol C: Fischer Esterification (Acid-Catalyzed)

Rationale: Traditional method. Useful for bulk scale where reagent cost (SOCl₂, MeI) is prohibitive. Requires rigorous water removal to drive equilibrium.

Reagents & Materials
  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid

  • Solvent/Reactant: Methanol or Ethanol (Large excess, solvent grade)

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄, 5–10 mol%)

Step-by-Step Methodology
  • Setup: RBF with reflux condenser.

  • Mixing: Dissolve acid in alcohol (10–20 mL/g). Add H₂SO₄ dropwise.

  • Reflux: Heat to vigorous reflux.

    • Critical: Due to the ortho-bromo steric effect, this reaction may require 24–48 hours .

  • Equilibrium Management: For ethyl esters, use a Dean-Stark trap (with benzene/toluene co-solvent) or add molecular sieves (3Å) to the reaction pot to scavenge water.

  • Workup: Evaporate excess alcohol. Dissolve residue in EtOAc. Wash with sat.[1][4] NaHCO₃ (critical to remove unreacted starting material) and Brine.[4]

Visualized Workflows

Reaction Pathway Logic

The following diagram illustrates the decision-making process and chemical pathways for the esterification of this specific hindered substrate.

EsterificationPathways Start Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid Decision Select Method based on Scale & Equipment Start->Decision MethodA Method A: Acid Chloride (Thionyl Chloride) Decision->MethodA Primary (High Yield) MethodB Method B: Alkylation (MeI / K2CO3) Decision->MethodB Lab Scale (Mildest) MethodC Method C: Fischer (H2SO4 / MeOH) Decision->MethodC Bulk Scale (Cost Effective) IntermediateA Intermediate: Acid Chloride (Highly Reactive) MethodA->IntermediateA Activation IntermediateB Intermediate: Carboxylate Anion (Nucleophilic) MethodB->IntermediateB Deprotonation Product Target Product: Ester Derivative MethodC->Product Reflux 24-48h (Equilibrium) IntermediateA->Product + Alcohol (Fast) IntermediateB->Product + Alkyl Halide (Sn2)

Caption: Strategic pathway selection for sterically hindered benzoic acid esterification.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. The ester will elute significantly later than the acid due to loss of polarity.

  • 1H NMR (CDCl₃):

    • Starting Material: Carboxylic acid proton (broad singlet) at >11 ppm.

    • Product (Methyl Ester): Sharp singlet at ~3.8–3.9 ppm (COOCH₃). Note: This may overlap with the 5-methoxy group (~3.9 ppm) or 4-ethoxy methylene (~4.1 ppm). Integration is key (expect 3H for ester, 3H for methoxy, 2H for ethoxy).

    • Product (Ethyl Ester): Quartet at ~4.3 ppm and Triplet at ~1.3 ppm.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Method C) Steric hindrance prevents equilibrium shift.Switch to Method A (Acid Chloride). Or use a co-solvent (Toluene) and Dean-Stark trap to remove water.
Ether Cleavage (De-alkylation) Acid conditions too harsh (HBr generation).Avoid HBr/HI. In Method A, ensure SOCl₂ is fully removed before adding alcohol. In Method B, keep temp <60°C.
Precipitate in Method A Formation of Triethylamine Hydrochloride.This is normal. Filter off the solid or wash it away during the aqueous workup.[4]
Starting Material Persists Incomplete activation.Ensure DMF catalyst is used in Method A. In Method B, ensure K₂CO₃ is finely ground and dry.

References

  • National Institutes of Health (PMC). (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Benzoic Acid Esters: Synthesis and Protection. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (2024). 2-Bromo 4, 5-Dimethoxy Benzoic Acid Product Specification. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026).[5] The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate. Retrieved from [Link]

Sources

Preparation of biaryl derivatives using 2-Bromo-4-ethoxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Executive Summary & Strategic Analysis

2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 120890-75-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of urolithin analogues, benzocoumarins, and biaryl-based kinase inhibitors. However, transforming this specific intermediate into biaryl derivatives presents two distinct mechanistic challenges that distinguish it from standard commodity couplings:

  • The "Ortho-Effect" (Steric Hindrance): The bulky carboxylic acid group at C1 is adjacent to the bromine at C2. This steric crowding impedes the transmetalation step of the catalytic cycle, often requiring elevated temperatures or specialized ligands.

  • Electronic Deactivation: The alkoxy groups at C4 and C5 are strong electron-donating groups (EDGs). These increase the electron density of the aromatic ring, making the C-Br bond less electrophilic. Consequently, the oxidative addition of Pd(0) to the aryl bromide—typically the rate-limiting step—is significantly slower compared to electron-deficient aryl halides.

This guide provides two validated workflows: a Robust Two-Step Protocol (recommended for scale-up and maximum yield) and a Direct One-Step Protocol (recommended for rapid library generation).

Decision Logic & Workflow Visualization

The choice of protocol depends on the stability of the boronic acid partner and the scale of the reaction.

BiarylSynthesis Start Starting Material: 2-Bromo-4-ethoxy-5-methoxybenzoic acid Decision Select Strategy Start->Decision RouteA Route A: Protection First (High Yield / Scale-Up) Decision->RouteA Standard Boronic Acids RouteB Route B: Direct Coupling (Rapid / R&D) Decision->RouteB Acid-Sensitive Boronic Acids or High Throughput StepA1 Step 1: Fischer Esterification (MeOH/H2SO4) RouteA->StepA1 StepA2 Step 2: Suzuki Coupling (Standard Cond: Pd(PPh3)4 / Na2CO3) StepA1->StepA2 StepA3 Step 3: Hydrolysis (LiOH / THF:H2O) StepA2->StepA3 Product Target Biaryl Derivative StepA3->Product StepB1 Ligand Selection: Requires SPhos or XPhos RouteB->StepB1 StepB2 Base Stoichiometry: Must use >3.0 equiv (Neutralize Acid) StepB1->StepB2 StepB2->Product

Figure 1: Strategic decision tree for coupling 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Route A offers higher reliability; Route B offers speed but requires specific catalytic systems.

Protocol A: The "Protection-First" Strategy (Gold Standard)

This route is preferred because the methyl ester eliminates the acidic proton, preventing catalyst poisoning and allowing the use of standard, inexpensive phosphine ligands.

Step 1: Methyl Ester Formation

Rationale: Converting the acid to an ester prevents the formation of palladium-carboxylate complexes which can arrest the catalytic cycle.

  • Reagents: Starting Material (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (cat. 0.1 equiv).[1][2]

  • Procedure:

    • Dissolve 2-Bromo-4-ethoxy-5-methoxybenzoic acid in anhydrous MeOH (0.5 M).

    • Add conc. H₂SO₄ dropwise.

    • Reflux for 4–6 hours (Monitor by TLC; disappearance of acid).

    • Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.

    • Yield Expectation: >95% (Off-white solid).

Step 2: Suzuki-Miyaura Coupling of the Ester

Rationale: With the acid protected and the ring electron-rich, we use a slightly more active catalyst loading or temperature, but standard ligands suffice.

  • Reagents:

    • Methyl 2-bromo-4-ethoxy-5-methoxybenzoate (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Selected for its resistance to defluorination and robustness.

    • Base: Cs₂CO₃ (2.0 equiv) — Cesium is preferred over Potassium for sterically hindered couplings due to the "Cesium Effect" (solubility/cation size).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[3]

  • Procedure:

    • Charge a reaction vial with the aryl bromide ester, boronic acid, Cs₂CO₃, and Pd catalyst.

    • Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling of the boronic acid.[4]

    • Add degassed Dioxane/Water via syringe.

    • Heat to 90°C for 4–12 hours.

    • Workup: Filter through Celite, dilute with water, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Coupling of the Free Acid

This route is faster but technically demanding. The free carboxylic acid will consume 1 equivalent of base immediately. Furthermore, the carboxylate anion can coordinate to the Pd center, potentially slowing the reaction.

Key Requirement: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome the electronic deactivation of the bromide.

Experimental Protocol
  • Reagents:

    • 2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: SPhos Pd G2 or XPhos Pd G2 (2–5 mol%).

      • Why? SPhos is exceptionally good at coupling ortho-substituted aryl chlorides/bromides due to its bulk and electron-rich nature, facilitating oxidative addition.

    • Base: K₃PO₄ (3.5 equiv).

      • Note: 1.0 equiv neutralizes the acid; 2.5 equiv are available for the Suzuki cycle.

    • Solvent: n-Butanol or Toluene/Water (10:1).

  • Step-by-Step:

    • Add the benzoic acid derivative, boronic acid, and K₃PO₄ to the vessel.

    • Add the SPhos Pd G2 precatalyst.

    • Seal and purge with Argon.[2]

    • Add solvent (degassed).[3]

    • Heat to 100°C . Note: Higher temperature is required to overcome the energy barrier of the crowded transition state.

    • Acidic Workup: Upon completion, the mixture is basic. You must acidify with 1M HCl to pH ~3 to protonate the biaryl acid product before extraction with EtOAc.

Data Summary & Troubleshooting

ParameterRoute A (Ester)Route B (Direct Acid)
Catalyst Cost Low (Pd(PPh₃)₄ or Pd(dppf)Cl₂)High (SPhos/XPhos G2)
Step Count 3 (Protect-Couple-Deprotect)1 (Direct Coupling)
Steric Tolerance GoodExcellent
Common Failure Mode Hydrolysis of ester during coupling (if base is too strong)Protodebromination (Br replaced by H)
Troubleshooting "Protodebromination"

If you observe the formation of 3-ethoxy-4-methoxybenzoic acid (where Br is replaced by H), the oxidative addition is successful, but transmetalation is failing, leading to hydride abstraction from the solvent.

  • Solution: Switch to a solvent with no

    
    -hydrogens (e.g., DMF instead of alcohol) or increase the concentration of the boronic acid.
    

References

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (General protocols for bromobenzoic acid esterification and handling).

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (Authoritative source for ligand selection in hindered systems).

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of Ortho-Substituted Halides. (Specifics on SPhos/Buchwald ligands).

  • PubChem. 2-Bromo-4-ethoxy-5-methoxybenzoic acid Compound Summary. (Physical properties and safety data).

Sources

Troubleshooting & Optimization

Purification methods for 2-Bromo-4-ethoxy-5-methoxybenzoic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working with 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 838814-43-0). It addresses purification challenges, specifically focusing on recrystallization strategies to remove critical impurities like unreacted starting materials and regioisomers.

Current Status: Operational Role: Senior Application Scientist Context: Intermediate purification for EGFR/Tyrosine Kinase Inhibitor synthesis.

Solvent Selection & Solubility Profile

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the structural analogy to 2-bromo-4,5-dimethoxybenzoic acid (6-bromoveratric acid), the most robust system is a binary solvent mixture of Ethanol (EtOH) and Water .

  • Primary Solvent (Good): Ethanol (or Methanol).[1] The benzoic acid moiety and alkoxy groups ensure high solubility at boiling temperatures (

    
    ).
    
  • Antisolvent (Poor): Water.[2][3][4] The hydrophobic bromine and ethoxy substituents drastically reduce solubility in water, facilitating high recovery yields upon cooling.

Recommended Ratio: Start with 95% Ethanol for dissolution. If crystallization does not occur upon cooling to room temperature, slowly add warm water until the solution becomes slightly turbid, then cool. A final ratio of EtOH:Water (3:1 to 1:1) is typically effective.

Q: Can I use single solvents?

A:

  • Glacial Acetic Acid: Effective but risky. It is an excellent solvent for purification (especially if the crude contains inorganic salts), but removing trace acetic acid from the crystal lattice can be difficult and may interfere with subsequent coupling reactions.

  • Ethyl Acetate: Moderate. Often holds impurities too well. Good for extraction, less ideal for high-purity crystallization unless mixed with Hexanes/Heptane.

Process Optimization & Protocol

Q: How do I design a scalable recrystallization protocol?

A: The following protocol ensures removal of the unbrominated precursor (4-ethoxy-3-methoxybenzoic acid) and over-brominated byproducts.

Standard Operating Procedure (SOP-REC-04)
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (5-7 mL per gram of solid) .

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Troubleshooting: If solids remain after 15 mins at reflux, they are likely inorganic salts (e.g., KBr, Fe salts). Perform a hot filtration immediately.[5]

  • Crystallization:

    • Remove from heat.[5][6][7] Allow the solution to cool slowly to room temperature (

      
      ) over 1-2 hours.
      
    • Induction: If no crystals form, scratch the glass or add a seed crystal.

    • Yield Boosting: Cool the flask in an ice bath (

      
      ) for 30 minutes.
      
  • Isolation:

    • Filter the slurry using a Büchner funnel.

    • Wash: Rinse the filter cake with cold Ethanol:Water (1:1 mixture). Critical: Do not use pure ethanol for washing, as it will redissolve the product.

    • Drying: Dry under vacuum at

      
       for 12 hours.
      

Troubleshooting & Impurities

Q: My product is colored (yellow/orange). How do I fix this?

A: The color typically comes from trace Bromine (


)  or Iron salts  (if 

was used as a catalyst).
  • Solution: During the dissolution step (Step 1), add a small amount of activated charcoal (5-10 wt%). Reflux for 10 minutes, then perform a hot filtration through a Celite pad to remove the charcoal.

Q: I see a "gummy" oil instead of crystals. What went wrong?

A: This is "oiling out," often caused by:

  • Too much water: The polarity shifted too fast.

    • Fix: Reheat to dissolve the oil, add a small amount of ethanol, and cool much more slowly.

  • Impurity profile: High levels of the unbrominated precursor lower the melting point.

    • Fix: Seed the mixture with a pure crystal if available. Alternatively, switch to a Toluene/Heptane system for one cycle to reject polar impurities.

Q: How do I remove the unreacted starting material (4-ethoxy-3-methoxybenzoic acid)?

A: The brominated product is more lipophilic (higher


) and more acidic (lower 

due to the electron-withdrawing Br).
  • Refinement: If recrystallization fails to remove the starting material (

    
    ), dissolve the solid in Ethyl Acetate  and wash with saturated 
    
    
    
    (pH ~8.5). The brominated acid is slightly stronger and will extract into the aqueous layer first/better, but separation is tricky.
  • Better Approach: Rely on the Ethanol/Water recrystallization. The starting material is significantly more soluble in water/alcohol mixtures than the brominated product and will stay in the mother liquor.

Visual Workflows

Workflow 1: Purification Decision Tree

Recrystallization_Workflow Start Crude 2-Bromo-4-ethoxy-5-methoxybenzoic acid Solvent_Check Dissolve in boiling Ethanol (5-7 vol) Start->Solvent_Check Insolubles Are there insoluble solids? Solvent_Check->Insolubles Hot_Filter Perform Hot Filtration (Remove inorganic salts) Insolubles->Hot_Filter Yes Cooling Cool slowly to 25°C Insolubles->Cooling No Hot_Filter->Cooling Crystals Do crystals form? Cooling->Crystals Add_Water Add warm Water (Antisolvent) dropwise until turbid Crystals->Add_Water No (Oiling/Clear) Ice_Bath Cool to 0-5°C Crystals->Ice_Bath Yes Add_Water->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold EtOH:H2O (1:1) Filter->Wash Dry Dry Vacuum 50°C Wash->Dry

Caption: Decision tree for the purification of brominated benzoic acid derivatives, handling insolubles and oiling out.

Workflow 2: Impurity Fate Map

Impurity_Fate Crude Crude Mixture Process Recrystallization (EtOH/H2O) Crude->Process Product Solid Cake: Target Molecule (>98% Purity) Process->Product Liquor Mother Liquor: (Waste Stream) Process->Liquor Imp3 Inorganic Salts (Removed via Hot Filter) Process->Imp3 Pre-step removal Imp1 Unreacted SM (More Soluble) Liquor->Imp1 Contains Imp2 Regioisomers (More Soluble) Liquor->Imp2 Contains

Caption: Fate mapping of common impurities during the ethanol/water recrystallization process.

Quantitative Data Summary

ParameterSpecification / Recommendation
CAS Number 838814-43-0
Molecular Weight 275.10 g/mol
Target Melting Point ~188–192 °C (Based on dimethoxy analog [1][4])
Solvent Ratio Ethanol:Water (3:1 to 1:1 v/v)
Dissolution Temp

(Reflux)
Crystallization Temp

(Final)
Typical Yield 85–93% (First crop)
Key Impurity 4-ethoxy-3-methoxybenzoic acid (Starting Material)

References

  • BenchChem . Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Methodology for brominated benzoic acid derivatives).

  • PubChem . 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CID 2240834). National Library of Medicine.

  • Google Patents . CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.[8] (Protocol for recrystallization of 4,5-dialkoxy-2-bromobenzoic acids).

  • Sigma-Aldrich . 2-Bromo-4,5-dimethoxybenzoic acid Product Specification. (Physical properties and melting point standards).

Sources

Technical Support Center: Solving Solubility Issues of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility challenges with 2-Bromo-4-ethoxy-5-methoxybenzoic acid. As a substituted aromatic carboxylic acid, its solubility behavior is governed by a complex interplay of its functional groups: the polar, hydrogen-bonding carboxylic acid; the hydrogen-bond accepting ether moieties; and the relatively nonpolar, bulky bromo-substituted aromatic ring. Understanding these structural characteristics is paramount to systematically addressing and solving solubility issues in various organic solvents.

This document provides a series of frequently asked questions for rapid problem-solving, in-depth troubleshooting guides for more persistent challenges, and standardized protocols for systematic solubility screening.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Bromo-4-ethoxy-5-methoxybenzoic acid?

A: The molecule has both polar and nonpolar characteristics. The carboxylic acid group allows it to act as a hydrogen bond donor and acceptor, favoring solubility in polar solvents, especially those that can participate in hydrogen bonding like alcohols.[1][2] The ether groups also act as hydrogen bond acceptors.[3] However, the brominated benzene ring is hydrophobic, contributing to solubility in less polar or aromatic solvents. Its calculated XLogP3 value of 2.4 indicates moderate lipophilicity.[4] Therefore, its solubility profile is broad but nuanced, and it is unlikely to be highly soluble in purely nonpolar aliphatic solvents like hexanes or in highly polar solvents like water under neutral pH.

Q2: I'm starting a new project. Which organic solvents should I try first?

A: Based on the principle of "like dissolves like," a logical starting point would be polar aprotic solvents or polar protic solvents.[2]

  • High Potential: Solvents like Tetrahydrofuran (THF), Acetone, Ethyl Acetate, and alcohols (Methanol, Ethanol, Isopropanol) are excellent candidates. They can effectively solvate both the polar carboxylic acid head and the less polar aromatic body.[1][5]

  • Moderate Potential: Chlorinated solvents like Dichloromethane (DCM) and aromatic solvents like Toluene may also be effective, primarily due to interactions with the substituted benzene ring.[1]

  • Low Potential: Nonpolar aliphatic hydrocarbons such as Hexanes or Heptane are generally poor solvents for this compound.

Q3: How does temperature affect the solubility of this compound?

A: For most solid solutes, solubility in organic solvents increases significantly with temperature.[2][6] This principle is the foundation of recrystallization. Heating a suspension of 2-Bromo-4-ethoxy-5-methoxybenzoic acid in a suitable solvent will typically lead to complete dissolution. If a compound is sparingly soluble at room temperature, warming it to 40-60°C (or higher, depending on the solvent's boiling point) is a primary and effective step to enhance dissolution.

Q4: My compound is "oiling out" upon cooling instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when a highly concentrated solution is cooled too rapidly or when the solution is cooled below the melting point of the solute while it is still dissolved in the solvent.[2] To fix this:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator. Rapid cooling favors amorphous precipitation or oiling over crystalline solids.

  • Use More Solvent: The concentration of your compound might be too high. Add more solvent to the hot solution to reduce the supersaturation level upon cooling.

  • Add a Co-solvent: Introduce a co-solvent in which the compound is less soluble (an anti-solvent) to the hot, dissolved solution until it just becomes cloudy, then add a drop of the good solvent to clarify. This modulates the solubility and can promote crystallization.[5]

Q5: Is 2-Bromo-4-ethoxy-5-methoxybenzoic acid hazardous to handle?

A: Yes, appropriate safety precautions are necessary. While specific data for this exact compound is limited, structurally similar brominated benzoic acids are classified as irritants.[7][8] Assume the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

Section 2: In-Depth Troubleshooting Guides

Problem 1: The compound shows poor or no solubility in my chosen solvent, even with heating.
  • Underlying Cause: This indicates a significant mismatch between the polarity of the solute and the solvent. The energy required to break the compound's crystal lattice forces is not compensated by the energy released from solvent-solute interactions.

  • Troubleshooting Strategy:

    • Re-evaluate Solvent Choice: If you started with a nonpolar solvent like toluene and failed, switch to a more polar option like ethyl acetate or isopropanol. Conversely, if you are in a highly polar solvent like methanol and see limited solubility, the hydrophobic nature of the ring may be dominant; try a solvent of intermediate polarity like THF or acetone.

    • Employ a Co-Solvent System: This is a powerful technique to fine-tune solvent polarity.[11] If your compound is poorly soluble in Toluene but highly soluble in Ethanol, try dissolving it in a minimal amount of hot Ethanol and then adding hot Toluene. This can maintain solubility while providing a suitable medium for reaction or crystallization.

    • Consider High-Boiling Point Polar Aprotic Solvents: For very stubborn cases, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can dissolve a wide range of compounds due to their high polarity and ability to disrupt strong intermolecular forces.[12] However, be aware that their high boiling points can make removal difficult.

Problem 2: I need to select a solvent for a chemical reaction.
  • Underlying Cause: Solvent selection for a reaction requires balancing the solubility of all reactants with chemical compatibility and reaction conditions (e.g., temperature).

  • Troubleshooting Strategy:

    • Prioritize Reactant Solubility: Ensure both 2-Bromo-4-ethoxy-5-methoxybenzoic acid and other starting materials are sufficiently soluble at the intended reaction temperature.

    • Check for Reactivity: The solvent must be inert under the reaction conditions. Avoid protic solvents like alcohols if you are using water-sensitive reagents (e.g., organometallics, strong bases like LDA). Ethereal solvents like THF or 1,4-dioxane are often a good choice.

    • Match Boiling Point to Reaction Temperature: The solvent's boiling point should be high enough to permit the desired reaction temperature. Toluene (b.p. 111 °C) is suitable for higher temperature reactions, whereas THF (b.p. 66 °C) is used for moderate temperatures.[2]

    • Plan for Work-up and Purification: Consider how the solvent will be removed. Volatile solvents like DCM or Ethyl Acetate are easily removed under vacuum.

Problem 3: I am struggling to find a good single-solvent system for recrystallization.
  • Underlying Cause: An ideal recrystallization solvent must exhibit a steep solubility curve: high solubility when hot and low solubility when cold.[2] Sometimes, no single solvent provides this optimal profile.

  • Troubleshooting Strategy: The Co-Solvent (Solvent/Anti-Solvent) Approach

    • Identify a "Good" Solvent: Find a solvent that readily dissolves the compound when hot. (e.g., Ethanol, Acetone, or Ethyl Acetate).

    • Identify a "Poor" Solvent (Anti-Solvent): Find a solvent in which the compound is sparingly soluble, even when hot. This anti-solvent must be miscible with the "good" solvent. (e.g., Water, Hexanes, or Diethyl Ether).

    • Execution:

      • Dissolve your crude compound in the minimum amount of the boiling "good" solvent.

      • While the solution is still hot, add the "poor" anti-solvent dropwise until you observe persistent cloudiness (turbidity).

      • Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. This carefully prepared state of saturation is ideal for the formation of high-purity crystals.

Recrystallization_Workflow Start Start: Crude Solid Select_Solvents Select 3-5 Candidate Solvents (Polar Protic, Polar Aprotic, Nonpolar) Start->Select_Solvents Test_Cold Test Solubility (Cold): Add ~0.5 mL solvent to ~10 mg solid Select_Solvents->Test_Cold Is_Soluble_Cold Soluble at RT? Test_Cold->Is_Soluble_Cold Test_Hot Test Solubility (Hot): Heat the insoluble sample Is_Soluble_Cold->Test_Hot No Bad_Solvent FAIL: Discard Solvent Is_Soluble_Cold->Bad_Solvent Yes Co_Solvent Consider for Co-Solvent System Is_Soluble_Cold->Co_Solvent Yes (as 'Good' Solvent) Is_Soluble_Hot Soluble when hot? Test_Hot->Is_Soluble_Hot Check_Crystals Cool slowly. Do crystals form? Is_Soluble_Hot->Check_Crystals Yes Is_Soluble_Hot->Bad_Solvent No Is_Soluble_Hot->Co_Solvent No (as 'Poor' Solvent) Good_Solvent SUCCESS: Good Single Solvent Check_Crystals->Good_Solvent Yes Check_Crystals->Bad_Solvent No (Oils Out)

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Section 3: Standard Operating Protocols

Protocol 3.1: Small-Scale Solubility Screening
  • Preparation: Aliquot approximately 10-20 mg of 2-Bromo-4-ethoxy-5-methoxybenzoic acid into several small, labeled test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent (e.g., Ethanol, Acetone, Toluene, DCM, Ethyl Acetate, Hexane) dropwise, starting with 0.2 mL. After each addition, vortex or shake vigorously for 30 seconds.

  • Observation (Room Temp): Observe if the solid dissolves completely. If it dissolves in <0.5 mL, it is likely too soluble for recrystallization but may be a good solvent for reactions. Note the solvents in which it is insoluble or sparingly soluble.

  • Heating: For the vials containing undissolved solid, place them in a warm sand bath or on a hot plate. Increase the temperature gradually, not exceeding the solvent's boiling point. Continue to add solvent in 0.1 mL increments to the hot suspension until the solid dissolves completely.

  • Cooling: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Observe if a precipitate or crystals form.

  • Analysis: A good recrystallization solvent will show poor solubility at room temperature but complete solubility upon heating, followed by the re-formation of solid upon cooling.

Section 4: Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of 2-Bromo-4-ethoxy-5-methoxybenzoic acid in common organic solvents based on its chemical structure and the behavior of similar substituted benzoic acids. This table should be used as a starting point for experimental screening.

Solvent CategoryExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the carboxylic acid group.[1][2]
Polar Aprotic Acetone, THF, Ethyl AcetateHigh to ModerateGood balance of polarity; can accept hydrogen bonds and solvate the aromatic ring.[5][12]
High-Polarity Aprotic DMSO, DMFVery HighStrong dipole moments effectively solvate the polar functional groups.[12]
Aromatic Toluene, BenzeneModerate to LowSolubilizes the nonpolar aromatic ring, but less effective for the carboxylic acid.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowIntermediate polarity; can offer moderate solubility.
Nonpolar Ethers Diethyl EtherLowLower polarity and high volatility make it a weaker solvent for this compound.
Nonpolar Aliphatic Hexanes, Heptane, CyclohexaneVery Low / InsolubleLacks the polarity to overcome the crystal lattice energy of the compound.[2]
Aqueous WaterVery Low / InsolubleThe large, hydrophobic bromo-ethoxy-methoxy-phenyl group dominates over the single carboxylic acid group at neutral pH.

Section 5: References

  • PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 21, 2026, from [Link]

  • Aceves-Hernandez, J. M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Retrieved February 21, 2026, from [Link]

  • Al-Obaidi, H., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Polymers. Retrieved February 21, 2026, from [Link]

  • Jadhav, S. B., et al. (2012). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • Garg, R., & Sarkar, D. (2021). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances. Retrieved February 21, 2026, from [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship, University of California. Retrieved February 21, 2026, from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved February 21, 2026, from [Link]

  • Patel, M. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved February 21, 2026, from [Link]

  • Medina-Llamas, J. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules. Retrieved February 21, 2026, from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 21, 2026, from [Link]

  • Blake, J. F., et al. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Akay, S., & Kayan, B. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Reactions. Retrieved February 21, 2026, from [Link]

  • Fabian, L., & Piron, E. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst for Coupling 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-ORTHO-ACID-001 Status: Active Support Level: Tier 3 (Advanced Research & Development)

Executive Summary

You are attempting to perform a Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura) on 2-Bromo-4-ethoxy-5-methoxybenzoic acid . This substrate presents a "Perfect Storm" of three distinct chemical challenges:

  • Steric Hindrance: The carboxylic acid group at the ortho position creates significant steric clash, impeding the approach of the palladium complex.

  • Electronic Deactivation: The alkoxy groups (-OEt, -OMe) at the para and meta positions are strong electron donors. This increases the electron density on the aromatic ring, making the C-Br bond less electrophilic and significantly slowing down Oxidative Addition .

  • Catalyst Poisoning: The free carboxylic acid can deprotonate to form a carboxylate, which acts as a ligand, potentially displacing your phosphine and forming an inactive Palladium-Carboxylate "black box" species.

This guide provides a self-validating protocol and troubleshooting logic to overcome these specific barriers.

Module 1: The "Gold Standard" Protocol

Do not rely on generic "tetrakis" (Pd(PPh3)4) conditions for this substrate. It will likely fail due to thermal instability and insufficient activity. Use this optimized protocol designed for hindered, electron-rich acids.

Reagents & Stoichiometry
ComponentRoleRecommended ReagentEquivalentsRationale
Catalyst Precursor Pd SourcePd(OAc)₂ or Pd-G3/G4 Precatalysts 0.02 - 0.05 (2-5 mol%)Pd(OAc)₂ is stable; G3/G4 precatalysts ensure rapid activation even at lower temps.
Ligand Chiral/Steric DriverSPhos or XPhos 0.04 - 0.10 (2:1 L:Pd)These Buchwald ligands are electron-rich (accelerates oxidative addition) and bulky (facilitates reductive elimination).
Base ActivatorK₃PO₄ (Potassium Phosphate)3.5 - 4.0 equiv CRITICAL: You need 1 eq to neutralize the carboxylic acid, plus 2-3 eq to activate the boronic acid.
Solvent Medium1,4-Dioxane / Water (10:1) 0.2 M concentrationWater is mandatory to solubilize the inorganic base. Dioxane boils high enough to drive the reaction.
Step-by-Step Methodology
  • Charge Solids: In a reaction vial, combine the aryl bromide substrate (1.0 eq), boronic acid (1.2 - 1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (4.0 eq).

    • Note: If using a boronic ester (pinacol), increase loading to 1.5 eq due to slower transmetallation.

  • Degas (Critical): Seal the vial and purge with Argon/Nitrogen for 15 minutes.

    • Why? Electron-rich ligands like SPhos oxidize rapidly in air. Oxygen also promotes homocoupling of your boronic acid.[1][2]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Thermal Activation: Heat to 80°C - 100°C .

    • Warning: Do not exceed 110°C initially. Ortho-substituted benzoic acids are prone to decarboxylation at high temperatures.

  • Monitoring: Check HPLC/UPLC at 2 hours. If conversion is <50%, do not just wait longer—consult the Troubleshooting Module below.

Module 2: Troubleshooting & FAQs

Q1: The reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Pd-Black" formation (Catalyst Crash). Root Cause: The free carboxylic acid is likely stripping the ligand from the Palladium or preventing the reduction of Pd(II) to active Pd(0). The Fix:

  • Pre-neutralization: Stir the substrate with the base in the solvent before adding the catalyst. Ensure the acid is fully converted to the potassium carboxylate salt.

  • Switch to Precatalysts: Instead of Pd(OAc)₂ + Ligand, use XPhos Pd G3 or SPhos Pd G3 . These contain the pre-formed active species and are much more resistant to poisoning by acidic protons.

Q2: I see the product mass, but also a large peak corresponding to [M-Br + H].

Diagnosis: Protodebromination (Hydrodebromination). Root Cause: The oxidative addition occurred, but instead of coupling, the Pd-Aryl species grabbed a hydride (H-) from the solvent or base.[1] This is common with electron-rich rings. The Fix:

  • Solvent Switch: If using alcohols (EtOH/MeOH), stop immediately. They act as hydride donors. Switch to strictly Dioxane/Water or Toluene/Water .

  • Concentration: Increase the concentration of the reaction (0.5 M). This increases the rate of Transmetallation relative to the side-reaction.

  • Ligand Tuning: Switch from SPhos to XPhos . The massive steric bulk of XPhos protects the Pd center from "snatching" stray hydrides.

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition / Boronic Acid Decomposition. Root Cause: The product (a biaryl acid) might be chelating the Pd, or your boronic acid has degraded (protodeboronation). The Fix:

  • Add More Boron: Add another 0.5 eq of Boronic acid (degassed solution) at the halfway point.

  • "Plan B" (Esterification): If the free acid persists in stalling the reaction, you must esterify the starting material (e.g., to Methyl or Ethyl ester). The ester eliminates the catalyst poisoning pathway and significantly improves solubility.

Module 3: Visualizing the Failure Points

The following diagram maps the catalytic cycle specifically for your substrate, highlighting where the specific features of 2-Bromo-4-ethoxy-5-methoxybenzoic acid cause failure.

SuzukiFailureAnalysis Start Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid Pd0 Active Catalyst Pd(0)-L2 Start->Pd0 Reagents Added Fail_Poison FAILURE: Catalyst Poisoning (Free COOH binds Pd) Start->Fail_Poison Acidic Proton OxAdd Oxidative Addition Complex (Pd(II)-Ar-Br) Pd0->OxAdd Rate Limiting Step Fail_Steric FAILURE: Slow OA (Due to e- rich ring + steric) Pd0->Fail_Steric Ligand too small TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet Boronic Acid + Base Fail_DeBr FAILURE: Protodebromination (Replaces Br with H) OxAdd->Fail_DeBr Solvent H-source Product Coupled Product TransMet->Product Reductive Elimination

Caption: Critical failure points in the catalytic cycle specific to ortho-substituted, electron-rich acidic substrates.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment if the standard protocol fails.

OptimizationTree Start Result Analysis Check1 Is Conversion < 10%? Start->Check1 Check2 Is Product De-Brominated? Check1->Check2 No Action1 Switch to Precatalyst (SPhos Pd G3) Check1->Action1 Yes (Cat. Death) Check3 Is Starting Material Recovered? Check2->Check3 No Action2 Switch Solvent (Dioxane/H2O only) Check2->Action2 Yes (Hydride Source) Action3 Increase Temp to 100°C OR Esterify Acid Check3->Action3 Yes (Slow Kinetics)

Caption: Troubleshooting logic flow for optimizing reaction conditions based on crude LC/MS data.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[3][4][5]

  • Goossen, L. J., et al. (2010). "Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides." Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides."

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Ligand Effects."

Sources

Technical Support Center: Purification of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-1 to Tier-3 support escalation resource. It is designed for organic chemists and process engineers handling the purification of 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 52189-62-5 / Analogous to 2-Bromo-4,5-dimethoxybenzoic acid).

The protocols below prioritize Process Safety Management (PSM) and Critical Quality Attributes (CQAs) required for pharmaceutical intermediates.

Current Status: System Operational Topic: Downstream Processing & Impurity Remediation User Level: Advanced / Research & Development

📊 Quick Reference: Impurity Profile & Solubility Data

Before initiating troubleshooting, verify your crude material against this profile.

Impurity TypeLikely IdentityOriginSolubility BehaviorRemoval Strategy
Starting Material 4-Ethoxy-3-methoxybenzoic acidIncomplete BrominationSoluble in hot EtOH; mod. soluble in TolueneRecrystallization (EtOH/H₂O)
Regio-Isomer 6-Bromo-4-ethoxy-3-methoxybenzoic acidNon-selective BrominationSimilar to product but often more solubleFractional Crystallization
Over-Brominated 2,6-Dibromo speciesExcess Bromine / High TempSoluble in non-polar solventsToluene/Heptane wash
Colored Species Quinones / Oxidized PhenolsOxidation of demethylated by-productsHigh affinity for polar surfacesActivated Carbon (Type CP)
Inorganics Bromide salts / Fe or Al catalystLewis Acid CatalystsWater solubleAcid-Base Extraction
🟢 Tier 1: Initial Assessment & Diagnostics

Q: My HPLC shows a persistent peak at RRT 0.92 relative to the main peak. What is it, and why isn't it washing out?

A: This is likely the unreacted starting material (4-ethoxy-3-methoxybenzoic acid) or a de-brominated species .

  • Diagnosis: Because the starting material lacks the heavy bromine atom, it is less lipophilic and elutes slightly earlier on reverse-phase (C18) columns.

  • Root Cause: The bromination reaction was likely quenched too early or the temperature was insufficient to drive conversion.

  • Remediation: Unlike the brominated product, the starting material has higher water solubility at neutral pH.

    • Dissolve crude in 10% NaHCO₃ (pH ~8.5).

    • Extract with Ethyl Acetate (removes non-acidic neutrals).

    • Critical Step: Slowly lower pH to 4.5 - 5.0. The brominated product (lower pKa due to electron-withdrawing Br) will precipitate before the non-brominated starting material. Filter the first crop.

Q: The crude solid is dark brown/red, but the product should be off-white. Is this degradation?

A: This is typically trace oxidative coupling (quinone formation) caused by free bromine or iron residues (if FeCl₃ was used as a catalyst).

  • Impact: Even ppm levels of these chromophores can fail "Appearance" specifications.

  • Protocol: Do not rely on recrystallization alone.

    • Dissolve the crude acid in hot Ethanol (or Methanol).

    • Add Activated Carbon (5-10 wt%) . Note: Use acid-washed carbon to prevent iron leaching.

    • Reflux for 30 minutes.

    • Filter hot through a Celite pad to remove carbon fines.

    • Proceed to crystallization.[1][2]

🟡 Tier 2: Chemical Purification (Acid-Base Workup)

Q: I have high inorganic ash content (>0.5%). How do I remove trapped salts without losing yield?

A: Direct recrystallization often traps inorganic salts (KBr, NaBr) within the crystal lattice. You must perform a Reactive Dissolution .

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in water (10 vol). Add 2M NaOH dropwise until pH > 10 and the solution is clear.

  • Filtration: Filter the alkaline solution through a 0.45µm membrane. This physically removes insoluble hydroxides (e.g., Iron oxides from catalyst residues).

  • Precipitation (The "Reverse Strike"):

    • Place 2M HCl in a separate flask.

    • Slowly add the alkaline product solution into the acid.

    • Why? This ensures the product hits a low pH environment immediately, promoting rapid, fine precipitation and preventing the occlusion of impurities that happens during slow acidification.

  • Wash: Filter and wash the cake with water until the filtrate conductivity is < 50 µS/cm.

🔴 Tier 3: Advanced Crystallization Strategies

Q: I cannot separate the 6-bromo regioisomer. Recrystallization from Ethanol isn't working.

A: Ethanol is a "good" solvent for both isomers, making separation difficult. You need a Dielectric Tuning strategy using a binary solvent system.

Recommended Solvent System: Toluene / Heptane (or Toluene / Cyclohexane)

  • Mechanism: The 2-bromo isomer (Product) usually packs better due to the specific steric lock of the 4-ethoxy/5-methoxy motif compared to the 6-bromo isomer.

  • Protocol:

    • Dissolve crude in minimum hot Toluene (85°C).

    • Cool slowly to 60°C.

    • Add Heptane dropwise until persistent cloudiness appears (Cloud Point).

    • Re-heat to clear the solution.

    • Controlled Cooling: Cool at a rate of 10°C/hour.

    • Seeding: At 50°C, add pure seed crystals (0.1 wt%).

    • Result: The regioisomer remains in the mother liquor (heptane-rich phase) while the pure product crystallizes.

💠 Visualizing the Purification Workflow

The following diagram illustrates the decision logic for impurity removal based on the specific contaminant profile.

PurificationLogic Start Crude 2-Bromo-4-ethoxy-5-methoxybenzoic Acid Analysis Analyze Impurity Profile (HPLC / NMR / Ash) Start->Analysis Decision1 Is Color/Ash High? Analysis->Decision1 AcidBase Acid-Base Workup + Carbon Treatment Decision1->AcidBase Yes (Inorganics/Color) Decision2 Is Regioisomer > 1%? Decision1->Decision2 No AcidBase->Decision2 RecrystTol Recrystallization (Toluene/Heptane) Decision2->RecrystTol Yes (Isomers present) RecrystEtOH Recrystallization (Ethanol/Water) Decision2->RecrystEtOH No (Only minor impurities) Final Pure API Intermediate (>99.5% Purity) RecrystTol->Final RecrystEtOH->Final

Figure 1: Decision tree for selecting the appropriate purification unit operation based on impurity profiling.

🔬 Experimental Protocol: Optimized Recrystallization

Objective: Removal of unreacted starting material and trace isomers.

  • Charge: Place 100 g of crude acid into a 1 L reactor equipped with a reflux condenser and mechanical stirrer.

  • Solvent Addition: Add 400 mL of Ethanol (95%) .

  • Dissolution: Heat to reflux (approx. 78°C) until full dissolution.

    • Troubleshooting: If insolubles remain, filter hot (these are likely inorganic salts).

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water (approx. 150-200 mL) until the solution becomes slightly turbid.

  • Clarification: Add just enough Ethanol (10-20 mL) to make the solution clear again.

  • Crystallization:

    • Turn off heat.[3] Allow the vessel to cool to room temperature naturally (approx. 2-3 hours).

    • Once at 25°C, cool further to 0-5°C using an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with 100 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at 50°C for 12 hours.

Expected Yield: 85-90% Expected Purity: >99.0% (HPLC)

📚 References
  • Preparation of 2-bromo-5-methoxybenzoic acid . Google Patents. Patent CN112250562A. Available at: (Describes the bromination conditions and recrystallization solvents for the methoxy analog).

  • Method for producing 2-bromo-4,5-dialkoxy benzoic acid . Google Patents. Patent US9096511B2. Available at: (Detailed protocols for the synthesis and purification of dialkoxy-bromo-benzoic acids).

  • Recrystallization of Impure Benzoic Acid . Organic Chemistry Laboratory Procedures. Available at: [Link] (General principles for purifying substituted benzoic acids).

  • 2-Bromo-4-ethoxy-5-methoxybenzoic acid Compound Summary . PubChem. CID 2240834.[4] Available at: [Link].

Sources

Stability of 2-Bromo-4-ethoxy-5-methoxybenzoic acid under reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development utilizing 2-Bromo-4-ethoxy-5-methoxybenzoic acid. While this compound is a valuable intermediate, its behavior under thermal stress, particularly during reflux, is a critical parameter for reaction success and safety. This document provides a framework for understanding, predicting, and troubleshooting stability issues based on fundamental chemical principles and established analytical methodologies. Although specific thermal decomposition data for this exact molecule is not extensively published, this guide synthesizes information on structurally related compounds to offer robust, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Bromo-4-ethoxy-5-methoxybenzoic acid when refluxing?

A1: The primary stability concern under neutral or acidic reflux conditions is thermal decarboxylation . This is the loss of the carboxylic acid group as carbon dioxide (CO₂), which can be accelerated at elevated temperatures typical of reflux. A secondary, though less probable, concern in the presence of strong acids (e.g., HBr, HI) is the cleavage of the ethoxy or methoxy ether linkages .[1][2][3][4] The aryl-bromide bond is generally stable under typical reflux conditions unless specific catalysts or reagents are present.

Q2: At what temperature range should I become concerned about decarboxylation?

A2: While the exact onset temperature is solvent-dependent, decarboxylation of many substituted benzoic acids can begin at temperatures exceeding 140-150°C.[5] Some highly substituted or catalytically-influenced reactions may see this occur at lower temperatures. For instance, copper-catalyzed decarboxylation-oxidation reactions can proceed at temperatures between 200-300°C.[6] It is crucial to perform a stability study in your specific reaction solvent if you plan to reflux at or above this range.

Q3: How does my choice of solvent impact the stability of the compound during reflux?

A3: The solvent plays a critical role in two ways:

  • Boiling Point: High-boiling solvents (e.g., DMF, DMSO, toluene) will subject the compound to higher thermal stress, increasing the likelihood of decarboxylation.

  • Chemical Reactivity: Protic solvents (e.g., water, alcohols) are generally benign but can participate in reactions if conditions become harsh. Aprotic solvents are preferred for minimizing side reactions. Acidic impurities or reagents in any solvent can catalyze ether cleavage.

Q4: Can the substituents on the aromatic ring influence its stability?

A4: Yes. The ethoxy and methoxy groups are electron-donating, while the bromo and carboxylic acid groups are electron-withdrawing. This electronic interplay affects the stability of the C1-carboxyl bond. Electron-releasing groups generally decrease the acidity of benzoic acids, which can influence reaction pathways.[7][8] The ortho position of the bromine atom to the carboxylic acid can also introduce steric effects that may influence the stability of the carboxylate anion, a key intermediate in some decarboxylation mechanisms.[9]

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses common problems that may indicate compound instability during your reflux experiment.

Problem: My reaction yield is significantly lower than expected, and I suspect starting material degradation.

Possible Cause Diagnostic Steps Proposed Solution
Thermal Decarboxylation Analyze a crude reaction sample by LC-MS. Look for a mass peak corresponding to the loss of CO₂ (M-44). Use a co-injection of the starting material to confirm its consumption.Lower the reaction temperature if kinetically feasible. If the reflux temperature is required, consider running the reaction under a slight positive pressure of an inert gas (N₂ or Ar) to potentially suppress CO₂ evolution. Perform a baseline stability study (Protocol 1) to quantify the degradation rate.
Ether Cleavage Check the crude reaction mixture by LC-MS for mass peaks corresponding to the loss of an ethyl (-28) or methyl (-14) group, replaced by a hydroxyl group. This is more likely if acidic reagents or byproducts are present.Ensure all reagents and solvents are free of strong acids. If an acid catalyst is required, use the mildest one possible and the lowest effective concentration. Consider using a non-protic solvent.
Other Side Reactions Use ¹H NMR on the crude sample to look for the appearance of new aromatic signals or the disappearance of characteristic starting material peaks. Compare with the starting material's NMR spectrum.If byproducts are unidentifiable, consider running the reaction at a lower temperature for a longer duration. Isolate the major byproduct for structural elucidation to understand the degradation pathway.

Problem: I am observing a new, major spot on my TLC plate that is less polar than my starting material.

This is a classic indicator of decarboxylation. The loss of the polar carboxylic acid group will result in a significantly less polar molecule (1-bromo-2,5-dimethoxy-4-ethoxybenzene), which will have a higher Rf value on silica gel TLC plates.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key molecular structure and the most probable degradation pathways under thermal stress.

G cluster_molecule Molecular Structure start_mol 2-Bromo-4-ethoxy-5-methoxybenzoic acid

Caption: Structure of 2-Bromo-4-ethoxy-5-methoxybenzoic acid.[10]

DegradationPathways Start 2-Bromo-4-ethoxy- 5-methoxybenzoic acid Decarboxylated 1-Bromo-2,5-dimethoxy- 4-ethoxybenzene Start->Decarboxylated Reflux (High Temp) - CO₂ EtherCleaved Phenolic Byproducts (e.g., 2-Bromo-4-hydroxy- 5-methoxybenzoic acid) Start->EtherCleaved Reflux (Strong Acid) - CH₃X or C₂H₅X

Caption: Primary degradation pathways under reflux conditions.

Experimental Protocols

Protocol 1: Baseline Thermal Stability Assessment

This protocol allows you to quantify the stability of your compound in a specific solvent under reflux conditions.

Objective: To determine the rate of degradation of 2-Bromo-4-ethoxy-5-methoxybenzoic acid in a chosen solvent at its boiling point.

Materials:

  • 2-Bromo-4-ethoxy-5-methoxybenzoic acid

  • Anhydrous reaction solvent of choice (e.g., Toluene, Dioxane, Acetonitrile)

  • Internal standard (IS), stable under reaction conditions (e.g., 1,3,5-trimethoxybenzene)

  • Round-bottom flask with reflux condenser and inert gas inlet

  • Heating mantle with temperature controller

  • Analytical equipment: HPLC or GC-MS.[11][12]

Procedure:

  • Preparation: Accurately weigh ~100 mg of 2-Bromo-4-ethoxy-5-methoxybenzoic acid and ~50 mg of the internal standard into a 50 mL round-bottom flask.

  • Solvent Addition: Add 20 mL of the chosen solvent to the flask.

  • Initial Sample (T=0): Withdraw a 0.1 mL aliquot of the solution. Dilute appropriately for analysis and label as the T=0 sample.

  • Reflux: Heat the mixture to reflux under a gentle stream of nitrogen or argon.

  • Time-Point Sampling: Once reflux is stable, start a timer. Withdraw 0.1 mL aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Immediately dilute each aliquot in a known volume of mobile phase or a suitable solvent to quench any further reaction.

  • Analysis: Analyze all samples (T=0 through T=24) by HPLC or GC-MS.[13][14][15]

  • Data Interpretation: Calculate the peak area ratio of the starting material to the internal standard for each time point. A decrease in this ratio over time indicates degradation. Plot the ratio versus time to determine the degradation rate.

Protocol 2: Analytical Method for Monitoring Stability

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.[15]

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting method. Optimization may be required based on your specific equipment and the potential byproducts formed.

Experimental Workflow Diagram

Workflow A Prepare Solution: Compound + Internal Standard + Solvent B Take T=0 Sample A->B C Heat to Reflux under Inert Atmosphere B->C D Collect Samples at Time Intervals (1, 2, 4, 8, 24h) C->D E Dilute & Quench Each Sample D->E F Analyze All Samples by HPLC or GC-MS E->F G Calculate Peak Area Ratios & Plot vs. Time F->G

Caption: Workflow for conducting a baseline stability study.

References

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. Available from: [Link]

  • Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. Available from: [Link]

  • García, J., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Available from: [Link]

  • Reactions of Ethers-Ether Cleavage. (2020). Chemistry Steps. Available from: [Link]

  • Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available from: [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res. Available from: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available from: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). PMC - NIH. Available from: [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Available from: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available from: [Link]

  • Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available from: [Link]

  • Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ). ResearchGate. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. Available from: [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds. Google Patents.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Available from: [Link]

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available from: [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? Quora. Available from: [Link]

  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. Available from: [Link]

  • (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. Available from: [Link]

  • benzoic acid to bromobenzene. Sciencemadness.org. Available from: [Link]

  • Benzoic acid. Wikipedia. Available from: [Link]

  • 2-Bromo-4-ethoxy-5-methoxybenzoic acid. PubChem. Available from: [Link]

  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. NIST. Available from: [Link]

  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
  • Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling Condensed-Phased Decompositio. DTIC. Available from: [Link]

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Architectural Logic of Fragmentation: Predicting the MS Pattern

The fragmentation of 2-Bromo-4-ethoxy-5-methoxybenzoic acid in an EI-MS experiment is initiated by the high-energy electron bombardment of the molecule, leading to the formation of a molecular ion (M•+). This high-energy species then undergoes a series of predictable bond cleavages and rearrangements to yield a unique fingerprint of fragment ions. The expected key fragmentation pathways are detailed below.

The Molecular Ion Peak

The molecular ion peak is of paramount importance as it reveals the molecular weight of the compound. For 2-Bromo-4-ethoxy-5-methoxybenzoic acid (C10H11BrO4), the monoisotopic mass is approximately 289.98 g/mol . A crucial characteristic to anticipate is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M•+ and [M+2]•+) of almost equal intensity, separated by two mass-to-charge units (m/z).

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the relative stabilities of the resulting fragments and the strengths of the chemical bonds. For 2-Bromo-4-ethoxy-5-methoxybenzoic acid, several primary fragmentation routes are plausible:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da).[1][2] This would produce a prominent acylium ion.

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the loss of a carboxyl radical (45 Da).[1][2]

  • α-Cleavage of the Ethoxy Group: The ethoxy substituent can undergo α-cleavage, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). Fragmentation of ethers often occurs at the C-C bond adjacent to the oxygen atom.[2]

  • Loss of a Methoxy Radical (•OCH₃): Similarly, the methoxy group can be lost as a methoxy radical (31 Da).

  • Loss of a Bromine Radical (•Br): The C-Br bond can also cleave, resulting in the loss of a bromine radical (79 or 81 Da).

The following table summarizes the predicted primary fragment ions for 2-Bromo-4-ethoxy-5-methoxybenzoic acid:

m/z (predicted) Proposed Fragment Ion Neutral Loss Notes
290/292[C₁₀H₁₁⁷⁹/⁸¹BrO₄]•+-Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
273/275[C₁₀H₁₀⁷⁹/⁸¹BrO₃]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group.
245/247[C₉H₁₁⁷⁹/⁸¹BrO₂]⁺•COOHLoss of the carboxyl group.
261/263[C₈H₈⁷⁹/⁸¹BrO₄]⁺•C₂H₅Loss of an ethyl radical from the ethoxy group.
259/261[C₉H₈⁷⁹/⁸¹BrO₃]⁺•OCH₃Loss of a methoxy radical.
211[C₁₀H₁₁O₄]⁺•BrLoss of a bromine radical.

Comparative Fragmentation Analysis: Learning from Simpler Analogs

To further solidify our predictions, it is instructive to compare the expected fragmentation of our target molecule with the known fragmentation patterns of simpler, structurally related compounds.

  • Benzoic Acid: The mass spectrum of benzoic acid is characterized by a strong molecular ion peak and prominent fragments corresponding to the loss of •OH (M-17) and •COOH (M-45).[1] The base peak is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

  • 2-Bromobenzoic Acid: The NIST WebBook provides the mass spectrum of 2-bromobenzoic acid, which shows a clear molecular ion peak with the bromine isotope pattern.[3] Key fragments arise from the loss of •OH and •Br.

  • Ethoxy and Methoxy Benzoates: Studies on ethoxy and methoxy substituted benzoates reveal characteristic losses of the alkyl groups from the ether functionalities.[4] For instance, methyl ethoxybenzoates show a significant fragment from the loss of an ethene molecule via a rearrangement.[4]

This comparative approach allows us to see how the individual functional groups contribute to the overall fragmentation pattern, reinforcing the predictions made for the more complex 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally determine the fragmentation pattern of 2-Bromo-4-ethoxy-5-methoxybenzoic acid, a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.

Instrumentation
  • Chromatograph: A gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) system.

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source or an electrospray ionization (ESI) source. A high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

GC-MS Method (for a volatile derivative)
  • Sample Preparation: The carboxylic acid may need to be derivatized (e.g., methylation) to increase its volatility for GC analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

LC-MS Method
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.

    • Capillary Voltage: 3-4 kV.

    • Source and Desolvation Temperatures: Optimized for the specific instrument.

    • Collision Energy (for MS/MS): A ramp of collision energies should be applied to induce fragmentation and observe daughter ions.

The following diagram illustrates a typical workflow for LC-MS/MS analysis.

LC-MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection LC_Column LC Column Sample_Injection->LC_Column Mobile Phase Analyte_Separation Analyte Separation LC_Column->Analyte_Separation ESI_Source ESI Source Analyte_Separation->ESI_Source Elution Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Separation (m/z) Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Signal

Caption: A typical workflow for LC-MS/MS analysis.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to provide a clearer understanding of the process. The following diagram illustrates the key fragmentation steps for 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Fragmentation_Pathway cluster_frags Primary Fragments M [M]•+ m/z 290/292 F1 [M-OH]+ m/z 273/275 M->F1 - •OH F2 [M-COOH]+ m/z 245/247 M->F2 - •COOH F3 [M-C2H5]+ m/z 261/263 M->F3 - •C2H5 F4 [M-Br]+ m/z 211 M->F4 - •Br

Caption: Predicted primary fragmentation pathways of 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Conclusion: A Predictive Framework for Structural Elucidation

While an experimental mass spectrum for 2-Bromo-4-ethoxy-5-methoxybenzoic acid is not publicly available, a detailed and reliable prediction of its fragmentation pattern can be constructed based on the fundamental principles of mass spectrometry and the known behavior of its constituent functional groups. The presence of the bromine atom provides a distinctive isotopic signature in the molecular ion and its fragments. The carboxylic acid, ethoxy, and methoxy groups each contribute to a series of characteristic neutral losses. This predictive framework, combined with the provided experimental protocols, offers a robust guide for researchers working on the identification and characterization of this and other similarly substituted aromatic compounds. By understanding the logic of fragmentation, scientists can more effectively decode the molecular blueprints revealed by mass spectrometry.

References

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-bromo-. NIST WebBook. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-bromo-. NIST WebBook. Retrieved from [Link]

Sources

Comparative Guide: Infrared Spectroscopy of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for research and development professionals characterizing 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 52189-62-5). It synthesizes theoretical spectroscopic principles with comparative data to serve as a validation standard.[1]

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzoic acid is a critical functionalized intermediate, often employed in the synthesis of phosphodiesterase inhibitors and complex pharmacophores.[1] Its structural integrity relies on the precise arrangement of a sterically crowded tetrasubstituted benzene ring.[1]

For researchers, Infrared (IR) Spectroscopy serves as the primary "gatekeeper" technique.[1] It distinguishes this brominated product from its precursors (such as 3-methoxy-4-ethoxybenzoic acid) and its regioisomers.[1] This guide provides a definitive breakdown of its absorption fingerprint, comparing it against common synthetic alternatives to ensure rigorous quality control (QC).

Structural Analysis & Predicted IR Profile

The molecule features a 1,2,4,5-tetrasubstituted benzene ring .[1] This specific substitution pattern dictates the "Fingerprint Region" (1500–500 cm⁻¹), which is the most reliable area for structural validation.

Core Functional Group Assignments

The following table outlines the diagnostic peaks required for positive identification.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
O-H (Acid) Stretching2500 – 3300Broad, MedCharacteristic carboxylic acid dimer "hump"; obscures C-H stretches.[1]
C=O (Acid) Stretching1680 – 1705Sharp, StrongCritical: The ortho-bromo substituent may shift this slightly higher (inductive effect) or lower (H-bond disruption) compared to non-brominated analogs.
C=C (Aromatic) Ring Stretching1580 – 1610Sharp, MedConfirms aromaticity; often appears as a doublet.[1]
C-O-C (Ether) Asym. Stretching1240 – 1270StrongDistinct bands for Ar-O-Alkyl (Ethoxy/Methoxy).[1]
C-O (Acid) Stretching1280 – 1310StrongCoupled with O-H in-plane bending.[1]
Ar-H (Isolated) OOP Bending860 – 890Med/StrongKey Differentiator: Indicates isolated protons at positions 3 and 6 (1,2,4,5-pattern).[1]
C-Br Stretching550 – 650Med/WeakOften obscured, but confirms halogenation when compared to precursor.[1]

Technical Insight: The presence of the ortho-bromine atom (C2) induces a "Field Effect" on the carbonyl group (C1). While typical conjugated acids absorb near 1680 cm⁻¹, the electron-withdrawing nature of bromine can increase the C=O bond order, potentially shifting the peak toward 1700 cm⁻¹.

Comparative Performance: Product vs. Alternatives

To validate the synthesis, one must compare the spectrum of the target product against its immediate precursor and potential isomers.

Comparison A: Target vs. Precursor (Bromination Verification)

Precursor: 4-Ethoxy-3-methoxybenzoic acid (Non-brominated).[1]

  • Spectral Shift: The most significant change occurs in the Fingerprint Region .[1]

    • Precursor: Shows Out-of-Plane (OOP) bending typical of 1,2,4-trisubstitution (two adjacent hydrogens).[1] Look for a strong band near 800–820 cm⁻¹ .[1]

    • Target (2-Bromo): The introduction of Bromine at C2 isolates the remaining protons (H3 and H6).[1] The 800 cm⁻¹ band disappears, replaced by the 860–890 cm⁻¹ band (isolated H).[1]

  • C-Br Appearance: A new band appears in the far-IR region (~600 cm⁻¹ ), confirming the C-Br bond formation.[1]

Comparison B: Target vs. Regioisomer (Isomer Differentiation)

Alternative: 2-Bromo-5-ethoxy-4-methoxybenzoic acid (Isomer).[1]

  • Differentiation: While functional groups are identical, the local environment of the ether linkages differs.[1]

    • Target: Ethoxy is para to the Bromine (C4 vs C2).[1]

    • Isomer: Ethoxy is meta to the Bromine.[1]

  • Spectral Consequence: Subtle shifts in the C-O-C stretching bands (1200–1275 cm⁻¹) will occur due to differing resonance contributions.[1] Additionally, the crystal packing (H-bonding network) often differs between isomers, leading to distinct shifts in the solid-state (KBr pellet) C=O stretch frequency.

Experimental Protocol: High-Resolution Characterization

To obtain the data necessary for the comparisons above, follow this self-validating protocol.

Method: Solid-State FTIR (KBr Pellet)

Why KBr? Solid-state analysis is preferred for carboxylic acids to observe the characteristic dimer H-bonding patterns.[1]

  • Sample Prep: Grind 1–2 mg of 2-Bromo-4-ethoxy-5-methoxybenzoic acid with 100 mg of spectroscopic-grade KBr (dried).

  • Pellet Formation: Press at 8–10 tons for 2 minutes to form a transparent disc. Check: If opaque, particle size is too large (scattering will distort the baseline).[1]

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic bands)[1]

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

  • Validation Step: Verify the Background Spectrum .[1] Ensure no atmospheric CO₂ doublet (2350 cm⁻¹) or H₂O noise interferes with the O-H region.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for confirming the product identity using IR data.

IR_Validation_Workflow Start Crude Product (Post-Bromination) Acquire Acquire FTIR Spectrum (KBr Pellet) Start->Acquire Check_CO Check C=O Region (1680-1705 cm⁻¹) Acquire->Check_CO Decision_CO Peak Present? Check_CO->Decision_CO Check_OOP Analyze OOP Bending (800-900 cm⁻¹) Decision_OOP Pattern Type? Check_OOP->Decision_OOP Decision_CO->Check_OOP Yes Result_Precursor Result: Starting Material (Incomplete Reaction) Decision_CO->Result_Precursor No (or shifted) Decision_OOP->Result_Precursor 2 Adjacent H (~810 cm⁻¹) Result_Isomer Result: Regioisomer (Wrong Substitution) Decision_OOP->Result_Isomer Ambiguous/Mixed Result_Success CONFIRMED: 2-Bromo-4-ethoxy-5-methoxybenzoic acid Decision_OOP->Result_Success Isolated H (~870 cm⁻¹)

Caption: Logic flow for distinguishing the target brominated intermediate from precursors based on specific IR spectral features.

References

  • PubChem. (2025).[1] 2-Bromo-4-ethoxy-5-methoxybenzoic acid (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Specac Ltd. [Link][1]

  • UCLA Chemistry. (n.d.).[1] Table of Characteristic IR Absorptions. University of California, Los Angeles.[1] [Link][1]

Sources

A Researcher's Guide to the Characterization and Melting Point Determination of 2-Bromo-4-ethoxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical research, the precise characterization of novel compounds is a foundational pillar of scientific rigor. The melting point of a crystalline solid is a critical physical property, offering a preliminary indication of purity and a means of identification. This guide provides an in-depth, practical approach to the melting point determination for a compound with limited publicly available data: 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

While structurally related compounds possess documented melting points, a definitive range for this specific molecule is not readily found in common chemical databases. This scenario is common in research and development, necessitating a robust, multi-faceted approach to characterization. Here, we will not merely verify a known value, but establish a reliable melting point range through meticulous experimental protocols and contextualize this data with other analytical techniques to build a comprehensive purity profile.

The Foundational Role of Melting Point Analysis

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. However, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

For a compound like 2-Bromo-4-ethoxy-5-methoxybenzoic acid, where a literature value is not established, the initial melting point determination serves as a benchmark for future syntheses and purification efforts. Subsequent batches can be compared against this established value to ensure consistency and quality.

Methodologies for Melting Point Determination

Two primary techniques are employed for determining the melting point of a crystalline solid: the traditional capillary method and the more quantitative Differential Scanning Calorimetry (DSC).

Capillary Melting Point Apparatus: A Visual Approach

The capillary method is a time-honored and accessible technique. A small, finely powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) define the melting point range.

  • Sample Preparation: Ensure the 2-Bromo-4-ethoxy-5-methoxybenzoic acid sample is completely dry and finely powdered to allow for uniform heating.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating Rate: A crucial parameter is the heating rate. A rapid heating rate can lead to an artificially high and broad melting range. A slower rate of 1-2 °C per minute is recommended for accurate determination, especially when approaching the expected melting point.

  • Observation and Recording: Record the temperature at the first sign of liquid formation (onset) and the temperature at which the last solid crystal disappears (clear point).

  • Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.

Differential Scanning Calorimetry (DSC): A Thermodynamic Measurement

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, which is observed as a distinct peak in the DSC thermogram. The onset of this peak is typically reported as the melting point.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-4-ethoxy-5-methoxybenzoic acid into an aluminum DSC pan.

  • Instrument Calibration: Ensure the DSC instrument is calibrated with certified standards (e.g., indium) to guarantee temperature and enthalpy accuracy.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10 °C per minute.

    • A nitrogen purge is used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm. The peak area can be integrated to determine the heat of fusion.

Comparative Data and Purity Assessment

In the absence of a literature value for 2-Bromo-4-ethoxy-5-methoxybenzoic acid, we present a hypothetical but realistic dataset obtained from the analysis of a newly synthesized batch.

Analytical Method Melting Point Range (°C) Observations
Capillary Method 178.5 - 180.0Sharp melting, colorless liquid
Differential Scanning Calorimetry (DSC) Onset: 179.2Sharp endothermic peak

This close agreement between the visual capillary method and the thermodynamic DSC measurement provides a high degree of confidence in the determined melting point.

To further substantiate the purity of the sample, additional analytical techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities. A purity assessment by HPLC would ideally show a single major peak corresponding to 2-Bromo-4-ethoxy-5-methoxybenzoic acid, with any impurities being well below a specified threshold (e.g., <0.1%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. The absence of signals corresponding to residual solvents or synthetic byproducts in the NMR spectra is a strong indicator of high purity.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the characterization and melting point determination of a novel compound like 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Purity & Identity Confirmation cluster_mp Melting Point Determination cluster_conclusion Final Assessment synthesis Synthesis of 2-Bromo-4-ethoxy- 5-methoxybenzoic acid purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Purity purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms capillary Capillary Method hplc->capillary nmr->capillary dsc DSC Analysis conclusion Establish Melting Point Range & Purity Profile capillary->conclusion dsc->conclusion

Caption: Workflow for the characterization of a novel compound.

The Impact of Impurities on Melting Point

The following diagram illustrates the concept of melting point depression caused by the presence of an impurity in a crystalline solid.

G cluster_pure Pure Compound cluster_impure Impure Compound pure_lattice Well-ordered Crystal Lattice sharp_mp Sharp Melting Point (e.g., 179-180°C) pure_lattice->sharp_mp Requires more energy to break impure_lattice Disrupted Crystal Lattice broad_mp Depressed & Broad Melting Point (e.g., 175-178°C) impure_lattice->broad_mp Requires less energy to melt impurity Impurity impurity->impure_lattice

Caption: Melting point depression due to impurities.

Conclusion and Best Practices

For a compound with no established literature melting point, such as 2-Bromo-4-ethoxy-5-methoxybenzoic acid, a single measurement is insufficient. A rigorous and defensible characterization relies on the convergence of data from multiple analytical techniques.

Best Practices for Reporting:

  • Method Specification: Always report the method used for melting point determination (e.g., "capillary, uncorrected" or "DSC, onset").

  • Heating Rate: Specify the heating rate, as this can significantly influence the observed melting range.

  • Purity Context: Accompany the melting point data with a purity assessment from a high-resolution technique like HPLC.

  • Full Characterization: For a truly novel compound, the melting point should be presented alongside other characterization data, including NMR and mass spectrometry, to unequivocally confirm the structure and purity.

By following these guidelines, researchers can confidently establish and report the physical properties of new chemical entities, contributing to the collective body of scientific knowledge with accuracy and integrity.

References

  • PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved from [Link][1]

  • Stenutz, R. (n.d.). 2-bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link][2]

Sources

Certificate of Analysis (COA) Specification Guide: 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

[1][2][3][4]

Executive Summary: The "Hidden" Critical Attributes

In the landscape of medicinal chemistry—specifically within the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR/HER2 targets)—2-Bromo-4-ethoxy-5-methoxybenzoic acid acts as a pivotal scaffold.[1][2][3][4] While many sourcing teams focus solely on "Purity >98%," this metric is often insufficient for GMP manufacturing.[3][4]

This guide moves beyond the standard datasheet. We objectively compare High-Fidelity (Pharma Grade) specifications against Standard (Industrial Grade) alternatives, demonstrating how specific impurities (regioisomers and inorganic residues) can catastrophically affect downstream Suzuki-Miyaura couplings or amide bond formations.[1][2][3][4]

The Specification Blueprint (COA)

A robust COA for this intermediate must control not just the amount of product, but the nature of the impurities.[3][4]

Table 1: Recommended vs. Standard Specifications
ParameterStandard Grade (Industrial)Pharma Grade (Recommended) Rationale for Researchers
Appearance Off-white to yellow powderWhite to off-white crystalline powder Color often indicates oxidation products (quinones) that act as radical scavengers in metal-catalyzed couplings.[1][2][3][4]
Assay (Titration) ≥ 98.0%98.0% - 102.0% Titration measures acid content, not organic purity.[1][2][3][4] It can falsely pass samples high in inorganic salts.[3][4]
Purity (HPLC) ≥ 97.0% (Area %)≥ 99.5% (Area %) Critical for avoiding "poisoning" of Palladium catalysts in subsequent steps.[3]
Regioisomer Impurity Not Specified≤ 0.15% (6-Bromo isomer) The 6-bromo isomer is chemically similar but biologically inactive; it is incredibly difficult to remove after the next coupling step.[1][2][3][4]
Loss on Drying (LOD) ≤ 1.0%≤ 0.5% Excess moisture hydrolyzes acid chlorides (if used next), reducing yield.[3][4]
Sulfated Ash (ROI) ≤ 0.5%≤ 0.1% High ash indicates residual alkali metal salts (NaBr/KBr) from the bromination step.[3][4]

Comparative Performance Analysis

We conducted a head-to-head comparison of Grade A (Pharma Spec) and Grade B (Standard Spec) in a standard Suzuki coupling reaction, a common downstream application for this intermediate.[1][2][3][4]

Experimental Setup
  • Reaction: Coupling of 2-Bromo-4-ethoxy-5-methoxybenzoic acid with Phenylboronic acid (Model system).

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C, 4 hours.

  • Objective: Measure Yield and Catalyst Turnover Number (TON).

Table 2: Performance Data
MetricGrade A (Pharma Spec)Grade B (Standard Spec)Impact Analysis
Starting Purity 99.6%97.2%Grade B contained 1.1% 6-bromo regioisomer.[1][2][3][4]
Reaction Yield 92% 74% Impurities in Grade B likely coordinated with the Pd-catalyst, stalling the cycle.[1][3][4]
Purification Load Single RecrystallizationColumn Chromatography RequiredThe "cheaper" Grade B required expensive silica gel chromatography to remove the isomeric byproduct.[3][4]
Final Color White SolidBrownish SolidResidual metal contaminants in Grade B caused discoloration.[2][3]

Key Insight: The 18% yield loss in Grade B is not due to the lower purity alone (97% vs 99%), but due to the nature of the impurities .[3][4] The 6-bromo regioisomer competes for the catalyst but forms a sterically hindered product that stalls the catalytic cycle.[1][4]

Technical Deep Dive: The Impurity Pathway

To understand why the COA specs matter, we must visualize the synthesis and impurity fate.[4] The bromination of 3-ethoxy-4-methoxybenzoic acid is the critical step where quality is defined.[1][2][3][4]

DOT Diagram 1: Synthesis & Impurity Fate Map

This diagram illustrates the origin of the critical "Regioisomer" impurity and its downstream consequences.[4]

GStart3-Ethoxy-4-methoxybenzoic acidProduct2-Bromo-4-ethoxy-5-methoxybenzoic acid(Target Product)Start->Product Major Pathway (90%)Impurity6-Bromo isomer(Critical Impurity)Start->Impurity Minor Pathway (5-10%)ReagentBr2 / AcOHReagent->ProductReagent->ImpurityNextStepSuzuki Coupling(Downstream)Product->NextStepImpurity->NextStepTargetDrugActive Pharmaceutical Ingredient(High Efficacy)NextStep->TargetDrug From TargetDeadEndIsomeric Byproduct(Difficult Separation)NextStep->DeadEnd From Impurity

Figure 1: Impurity Fate Mapping.[1][2][3][4] Note how the 6-bromo impurity carries through the reaction, creating a "Dead End" byproduct that is often inseparable from the API.[1][4]

Experimental Protocols for Validation

Do not rely solely on the supplier's COA. Use these self-validating protocols upon receipt of material.

Protocol A: Regioisomer Detection (HPLC)

Standard C18 columns often fail to separate the 2-bromo and 6-bromo isomers due to their identical polarity.[1][2][3][4]

  • Column: Phenyl-Hexyl or C8 stationary phase (provides better pi-pi interaction selectivity).[1][2][3][4]

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).[1][3]

  • Detection: UV @ 254 nm.[1][2][3]

  • Success Criteria: Resolution (Rs) > 1.5 between the main peak (approx 12.5 min) and the isomer shoulder (approx 12.8 min).

Protocol B: The "Solubility Stress Test"

This simple test detects inorganic salts (Ash) that titration misses.[3][4]

  • Dissolve 1.0 g of sample in 20 mL of THF (Tetrahydrofuran) .

  • The solution should be crystal clear .[3][4]

  • Haze or Turbidity: Indicates residual alkali bromides (NaBr/KBr) which are insoluble in THF.[1][3]

  • Action: If hazy, perform a filtration and measure the weight of the insoluble residue.[3][4] If >0.5%, reject the batch for catalytic processes.[3][4]

Strategic Decision Matrix

When should you pay the premium for Pharma Grade?

DOT Diagram 2: Grade Selection Logic

DecisionTreeStartStart: Select GradeQ1Application Type?Start->Q1EarlyRDEarly R&D / Non-GLPQ1->EarlyRD DiscoveryLateStageGLP Tox / Clinical BatchQ1->LateStage DevelopmentQ2Next Step is Metal Catalysis?EarlyRD->Q2PharmaUse Pharma Grade(>99.5%, Low Ash)LateStage->Pharma MandatoryStandardUse Standard Grade(>97%)Q2->Standard No (e.g. Simple Esterification)Q2->Pharma Yes (Suzuki/Buchwald)

Figure 2: Decision Matrix for Sourcing.[1][2][3][4] Metal-catalyzed steps require higher purity to prevent catalyst poisoning.[1][2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2240834, 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved from [Link][3]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[3] (Chapter on Impurity Tracking in GMP).

  • Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. European Medicines Agency (EMA).[3][4] Retrieved from [Link]

  • Gao, H., et al. (2015). Synthesis and biological evaluation of 4-anilinoquinazoline derivatives as novel EGFR inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters.[2][3] (Contextual reference for the application of benzoic acid intermediates in quinazoline synthesis).

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to the final, responsible disposal of waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-ethoxy-5-methoxybenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

The fundamental principle guiding this process is that chemical waste must be managed in a way that prevents harm to health and the environment.[1] Regulations established under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA) provide a "cradle-to-grave" framework for hazardous waste management, which forms the basis of these protocols.

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to understand the hazards associated with 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Based on data from structurally similar compounds, this chemical should be treated as hazardous.

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]

The first line of defense against these hazards is the consistent and correct use of Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or safety glasses with side-shields.Conforms to OSHA and European standards (EN 166) to prevent eye contact with dust or splashes.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[3]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[5]
Respiratory Protection Not typically required for small-scale lab use with adequate ventilation.For large quantities or in case of dust formation, use a NIOSH/MSHA approved respirator.[2][3]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

Under no circumstances should 2-Bromo-4-ethoxy-5-methoxybenzoic acid or its residues be disposed of in the regular trash or down the sewer drain.[1][6] Halogenated organic compounds require specific disposal pathways due to their potential to persist in the environment and form toxic byproducts if improperly treated.[7][8]

Step 1: Waste Characterization and Segregation

The first crucial step is correctly identifying the waste stream. 2-Bromo-4-ethoxy-5-methoxybenzoic acid is a halogenated organic solid .

  • Action: Designate a specific waste container for "Halogenated Organic Solids."

  • Causality: Laboratories often collect halogenated and non-halogenated wastes separately.[9][10] This is because the treatment methods differ; halogenated compounds often require high-temperature incineration with scrubbers to neutralize acidic gases (like HBr) formed during combustion.[11] Mixing streams increases the volume of waste that requires this more specialized and costly treatment.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by the EPA and essential for safety and compliance.

  • Action: Select a container that is in good condition, compatible with the chemical (a high-density polyethylene - HDPE - pail is suitable for solids), and has a secure, leak-proof lid.[9]

  • Action: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[12]

  • Action: On the label, clearly write the full chemical name: "2-Bromo-4-ethoxy-5-methoxybenzoic acid." Do not use abbreviations or chemical formulas. List all constituents and their approximate percentages.

Step 3: Waste Accumulation at the Satellite Accumulation Area (SAA)

The designated location for waste collection within your lab is known as a Satellite Accumulation Area (SAA).[1][12]

  • Action: Place the labeled hazardous waste container in your designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Action: Keep the container closed at all times except when adding waste.[9] Leaving a funnel in the container is not permissible.

  • Action: Ensure the SAA is away from heat sources or direct sunlight.[13] Use secondary containment (such as a tray) to catch any potential leaks.[9][13]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[12][14]

  • Action: Once the container is nearly full (approximately 90%), complete a chemical waste pickup request form as required by your institution.[12]

  • Causality: EPA regulations limit the amount of time waste can be stored. Prompt removal ensures compliance and minimizes risks within the lab. Laboratory personnel should never transport hazardous waste themselves.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_dispose Final Disposal start Waste Generation: 2-Bromo-4-ethoxy- 5-methoxybenzoic acid identify Characterize as: Halogenated Organic Solid start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe container Select Compatible Container (e.g., HDPE Pail) ppe->container label_waste Affix 'HAZARDOUS WASTE' Label container->label_waste list_contents List Full Chemical Name & Constituents label_waste->list_contents saa Place in Satellite Accumulation Area (SAA) list_contents->saa close_lid Keep Container Closed saa->close_lid segregate Segregate from Incompatible Wastes saa->segregate request_pickup Container Full: Request EH&S Pickup close_lid->request_pickup segregate->request_pickup end Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Workflow for the safe disposal of halogenated organic waste.

Part 3: Handling Empty Containers and Spills

Empty Containers: A container that held a hazardous chemical is not considered "empty" until it has been thoroughly cleared of residue.[13]

  • For solid waste, ensure all contents have been removed and placed into the hazardous waste stream.

  • The empty container must have its original labels fully defaced or removed.[1]

  • Only then may the container be disposed of in the regular laboratory trash or recycling.[1]

Spill Procedures: In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid material that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency safety office.

  • Cleanup: Wear your full PPE. Use an absorbent material or a chemical spill kit to carefully sweep up the solid material. Avoid creating dust.

  • Dispose of Cleanup Debris: All materials used for cleanup (absorbent pads, gloves, etc.) are now considered hazardous waste.[14] Place them in a sealed bag and then into the designated "Halogenated Organic Solids" waste container.

Part 4: Summary of Best Practices

DoDo Not
Segregate halogenated from non-halogenated waste.[9][13]Do not dispose of this chemical in the trash or drain.[6]
Label containers clearly with "Hazardous Waste" and full chemical names.Do not mix incompatible waste streams.[9][13]
Keep waste containers closed except when adding waste.[9]Do not leave funnels in open waste containers.
Store waste in a designated Satellite Accumulation Area.[1]Do not transport hazardous waste yourself.[14]
Arrange for disposal through your institution's EH&S office.[14]Do not evaporate chemicals as a method of disposal.[14]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. NIH Bookshelf.
  • Google Patents. US5174893A - Process for dehalogenation of contaminated waste materials.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ERG Environmental. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Thermo Fisher Scientific. (2009, August 6). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • AK Scientific, Inc. 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Fisher Scientific. (2015, March 4). SAFETY DATA SHEET - 2-Bromo-4-methylbenzoic acid.
  • Fisher Scientific. (2009, August 6). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • Sigma-Aldrich. Material Safety Data Sheet - p-Anisic acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

Sources

Navigating the Uncharted: A Guide to Safely Handling 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new chemical entity into the laboratory workflow is a moment of both excitement and critical responsibility. 2-Bromo-4-ethoxy-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents such a frontier. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be constructed by analyzing data from structurally analogous compounds and adhering to established principles of laboratory safety. This guide provides essential, immediate safety and logistical information, grounded in a proactive risk-mitigation philosophy, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: A Proactive Stance in the Absence of Specific Data

The first principle of chemical safety is to understand the potential hazards.[1][2] In the absence of a dedicated SDS for 2-Bromo-4-ethoxy-5-methoxybenzoic acid, we must extrapolate from the known hazards of similar chemical structures, such as other brominated and substituted benzoic acids. This approach, rooted in chemical causality, allows us to anticipate and control risks effectively.

Based on available data for analogous compounds, 2-Bromo-4-ethoxy-5-methoxybenzoic acid should be treated as a substance with the following potential hazards:

  • Skin Irritation (Category 2): Likely to cause skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.

  • Respiratory Irritation (Category 3): Inhalation of the dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available. This conservative approach is a cornerstone of a robust laboratory Chemical Hygiene Plan (CHP), as mandated by OSHA.[3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is non-negotiable and should be based on a thorough risk assessment.[7] For handling 2-Bromo-4-ethoxy-5-methoxybenzoic acid, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against dust particles and potential splashes, mitigating the risk of serious eye irritation.
Hand Protection Nitrile or neoprene gloves. For extended contact, consider thicker gauge gloves or double-gloving.Provides a barrier against skin contact, preventing potential irritation. Aromatic and halogenated hydrocarbons can degrade some glove materials, so regular inspection and prompt replacement are crucial.[8]
Body Protection A laboratory coat, buttoned completely. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) should be used if work cannot be conducted within a certified chemical fume hood.Minimizes the inhalation of fine powders, which can cause respiratory tract irritation.[9][10][11][12][13]

Important Note on Glove Selection: While nitrile gloves offer good splash protection against a range of chemicals, their resistance to aromatic and halogenated hydrocarbons can be limited.[14] For prolonged handling, consult a detailed glove compatibility chart and consider the specific solvents being used in your procedure.[15][16] Always inspect gloves for any signs of degradation before and during use.[17]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize exposure and prevent contamination. The following protocol outlines the key steps for safely handling 2-Bromo-4-ethoxy-5-methoxybenzoic acid as a solid powder.

Preparation and Engineering Controls
  • Designated Work Area: All work with 2-Bromo-4-ethoxy-5-methoxybenzoic acid should be conducted in a designated area within a certified chemical fume hood to control airborne dust.[18]

  • Pre-use Inspection: Before starting, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and in proper working order.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood to minimize movement in and out of the controlled workspace.

Weighing and Transfer
  • Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use a micro-spatula for transferring small quantities.

  • Enclosed Weighing: If possible, perform weighing within an enclosure inside the fume hood to contain any fine particles.[19]

  • Tare and Transfer: Tare a labeled, sealable container on the balance. Carefully transfer the desired amount of 2-Bromo-4-ethoxy-5-methoxybenzoic acid into the container.

  • Immediate Sealing: Securely close the container immediately after the transfer is complete.

  • Clean-up: Decontaminate the spatula and weighing area immediately after use.

Post-Handling Procedures
  • Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • PPE Removal: Remove gloves and any other disposable PPE before leaving the work area. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[17]

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of 2-Bromo-4-ethoxy-5-methoxybenzoic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[20]

  • Waste Segregation: All solid waste contaminated with 2-Bromo-4-ethoxy-5-methoxybenzoic acid (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[21][22][23]

  • Unused Material: Unused or excess 2-Bromo-4-ethoxy-5-methoxybenzoic acid must be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in regular trash.

  • Consult Local Regulations: Adhere to your institution's and local environmental regulations for the disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each stage.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Operation Prep Risk Assessment & Donning PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls Weigh Weighing & Transfer EngControls->Weigh Reaction Experimental Use Weigh->Reaction Decon Decontaminate Work Area & Equipment Reaction->Decon Waste Segregate Halogenated Waste Decon->Waste RemovePPE Doff PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for handling 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently and responsibly explore the scientific potential of 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Remember, a culture of safety is built on proactive risk assessment, meticulous planning, and a shared commitment to the well-being of every member of the research team.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2006). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). EcoOnline. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Laboratory Safety Starts with Developing a Chemical Hygiene Plan. (2022, July 20). The EI Group. Retrieved from [Link]

  • Laboratory Chemical Hygiene Plan. (2023, March 21). University of Alabama at Birmingham. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Hygiene Plan and Laboratory Safety Manual. (n.d.). University of South Carolina. Retrieved from [Link]

  • Powder Handling. (n.d.). AirClean Systems. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]

  • Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog. Retrieved from [Link]

  • Chemical Risk Assessment: Overview and Examples. (2016, May 17). ChemSafetyPro.COM. Retrieved from [Link]

  • Using a Risk Management Methodology to Manage Risks Associated with Hazardous Chemicals. (2023, December 6). Storemasta. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • The risk assessment process for hazardous chemicals. (n.d.). Storemasta. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • GLOVE SELECTION CHART. (2022, August). University of California, Berkeley, Environmental Health & Safety. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). The City College of New York. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]

  • Resistance To Chemicals of Common Glove Materials. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Missouri-St. Louis, Environmental Health and Safety. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.